2,4-Dibromo-5-fluoroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAQGADJGBSNRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201303766 | |
| Record name | 2,4-Dibromo-5-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000578-04-0 | |
| Record name | 2,4-Dibromo-5-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000578-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromo-5-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,4-Dibromo-5-fluoroaniline molecular weight
An In-Depth Technical Guide to 2,4-Dibromo-5-fluoroaniline for Advanced Research and Development
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with halogenated aromatic compounds. We will delve into the core physicochemical properties, synthesis, characterization, and strategic applications of this compound, a key intermediate in the synthesis of complex molecules.
Core Molecular and Physical Properties
This compound is a substituted aniline that serves as a versatile building block in organic synthesis. Its unique substitution pattern—featuring two bromine atoms and a fluorine atom—offers multiple, distinct reaction sites, enabling selective functionalization critical in the development of novel pharmaceutical and agrochemical agents.[1] The presence of halogens significantly influences the molecule's reactivity and the properties of its derivatives.
The fundamental physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 268.91 g/mol | [1][2][3] |
| Molecular Formula | C₆H₄Br₂FN | [1][2][3] |
| CAS Number | 1000578-04-0 | [1][2] |
| Appearance | Light brown to brown solid | [1] |
| Purity | Typically ≥95% | [2] |
| Canonical SMILES | NC1=CC(F)=C(Br)C=C1Br | [2] |
| InChI Key | ISAQGADJGBSNRH-UHFFFAOYSA-N | [2] |
Synthesis and Mechanistic Insights
The synthesis of polysubstituted anilines like this compound requires a strategic approach to control regioselectivity. While a direct synthesis protocol for this specific isomer is not readily published, a logical and effective pathway can be designed based on established organo-halogen chemistry principles, often starting from a more common precursor like 4-fluoroaniline.
The rationale behind this multi-step synthesis is rooted in the directing effects of the substituents on the aromatic ring. The acetamido group is a moderately activating, ortho-, para-director, used to protect the amine and control the position of the first bromination. Subsequent reactions leverage the electronic properties of the installed halogens to achieve the desired substitution pattern.
Representative Synthetic Workflow
Below is a proposed, step-by-step protocol for the synthesis of this compound. This pathway is illustrative of the chemical logic employed for such molecules.
Step 1: Protection of the Amine Group
-
Dissolve 4-fluoroaniline in glacial acetic acid.
-
Add acetic anhydride dropwise while stirring in an ice bath to control the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until completion (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the product, 4-fluoroacetanilide.
-
Filter, wash with cold water, and dry the product. Causality: The acetylation step is crucial to protect the highly reactive amino group from oxidation and to modulate its directing effect for subsequent electrophilic aromatic substitution.
Step 2: Regioselective Dibromination
-
Dissolve the 4-fluoroacetanilide in a suitable solvent such as acetic acid.
-
Slowly add a solution of bromine (2.1 equivalents) in acetic acid at room temperature. The fluorine and acetamido groups will direct the bromine atoms to the ortho positions relative to the acetamido group.
-
Stir for 12-18 hours. The reaction progress can be monitored by GC-MS or TLC.
-
Upon completion, quench the reaction with a sodium bisulfite solution to remove excess bromine.
-
Precipitate the product, 2,4-dibromo-5-fluoroacetanilide, by adding water. Filter and wash. Causality: The acetamido group is the dominant directing group, placing the bromine atoms at positions 2 and 4. The fluorine at position 5 is deactivating but does not override the strong ortho-directing acetamido group.
Step 3: Deprotection of the Amine Group
-
Reflux the 2,4-dibromo-5-fluoroacetanilide in an aqueous solution of hydrochloric acid or sulfuric acid.
-
The hydrolysis of the amide will proceed over several hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the final product, this compound.
-
Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum. Causality: Acid-catalyzed hydrolysis removes the acetyl protecting group, regenerating the free aniline, which is the desired final product.
Caption: Proposed synthetic pathway for this compound.
Analytical Characterization and Validation
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques must be employed. This self-validating system confirms that the target molecule has been successfully produced.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Will show characteristic signals for the aromatic protons. The chemical shifts and coupling constants will be indicative of their relative positions to the amine and halogen substituents.
-
¹³C NMR : Will reveal the number of unique carbon environments in the aromatic ring.
-
¹⁹F NMR : A singlet peak will confirm the presence of the single fluorine atom.
-
-
Infrared (IR) Spectroscopy : Will show characteristic N-H stretching bands for the primary amine (typically two bands around 3300-3500 cm⁻¹) and C-Br/C-F stretching frequencies in the fingerprint region. The spectrum should conform to the expected structure.[1]
-
Mass Spectrometry (MS) : Will confirm the molecular weight of 268.91 g/mol .[1] The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms (a distinctive 1:2:1 ratio for the M, M+2, and M+4 peaks).
Caption: Standard analytical workflow for structural validation.
Applications in Drug Development and Research
Halogenated anilines are cornerstone building blocks in medicinal chemistry. The specific arrangement of substituents in this compound makes it a valuable intermediate for several reasons:
-
Pharmaceutical Synthesis : It serves as a precursor for creating more complex, biologically active compounds.[4] The amine group can be readily diazotized or used in coupling reactions, while the bromine atoms can be replaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity. This versatility is highly prized in the synthesis of potential drug candidates, including anti-cancer agents and antibiotics.[4]
-
Agrochemicals : Similar to its role in pharmaceuticals, this compound is used to create novel herbicides and pesticides, where the specific halogenation pattern can tune biological activity and environmental persistence.[4]
-
Material Science : It can be incorporated into the synthesis of advanced polymers, dyes, and pigments where durability and specific color properties are required.[4]
Safety, Handling, and Storage
Working with halogenated anilines requires strict adherence to safety protocols. While a specific, comprehensive safety data sheet (SDS) for this compound is not available from the search results, data from closely related compounds provides a strong basis for hazard assessment and handling procedures.
GHS Hazard Classification (Inferred from Related Compounds)
| Hazard Class | Statement | Source (Related Compound) |
| Acute Toxicity, Oral | Harmful or Toxic if swallowed | [5][6] |
| Acute Toxicity, Dermal | Harmful or Toxic in contact with skin | [6][7] |
| Acute Toxicity, Inhalation | Harmful or Toxic if inhaled | [6][7] |
| Skin Corrosion/Irritation | Causes skin irritation | [5][6][8] |
| Eye Damage/Irritation | Causes serious eye irritation | [5][6][8] |
| STOT-SE | May cause respiratory irritation | [5][6] |
Recommended Handling and Storage Protocols
-
Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, a lab coat, and safety glasses with side shields or goggles.[6][7]
-
Handling : Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust or vapors.[7] Wash hands thoroughly after handling.[9]
-
Storage : Store in a tightly sealed container in a cool, dry place.[9] The compound should be stored under an inert atmosphere and protected from light to maintain its stability.[1]
Conclusion
This compound is a specialized chemical intermediate with significant potential for researchers in drug discovery and material science. Its defined molecular weight of 268.91 g/mol and its unique trifunctional aromatic core provide a platform for complex molecular design. Understanding its synthesis, proper characterization, and safe handling are paramount to leveraging its full potential in the laboratory and beyond.
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- 2-Bromo-5-fluoroaniline, 98%. Fisher Scientific.
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- 2,4-DIFLUORO ANILINE CAS No 367-25-9 MATERIAL SAFETY D
- This compound. CymitQuimica.
- 2-Bromo-5-fluoroaniline 97 1003-99-2. Sigma-Aldrich.
- 2-Bromo-5-fluoroaniline synthesis. ChemicalBook.
- 2,4-Dibromoaniline 98 615-57-6. Sigma-Aldrich.
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- SAFETY DATA SHEET - 2,4-Dibromo-6-fluoroaniline. Fisher Scientific.
- Method for preparing 2-bromo-5-fluoroaniline.
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A Technical Guide to the Regioselective Synthesis of 2,4-Dibromo-5-fluoroaniline
This guide provides an in-depth examination of the synthesis of 2,4-dibromo-5-fluoroaniline, a key halogenated building block for drug discovery and materials science. We will move beyond a simple recitation of steps to explore the underlying mechanistic principles that govern the reaction's success, offering field-proven insights into protocol design and execution.
Strategic Importance of this compound
Halogenated anilines are foundational scaffolds in modern medicinal chemistry. The incorporation of fluorine, in particular, is a well-established strategy for modulating a drug candidate's metabolic stability, bioavailability, and binding affinity.[1][2] Bromine atoms serve as versatile synthetic handles, enabling a wide array of subsequent cross-coupling reactions to build molecular complexity.[3] this compound, with its specific substitution pattern, thus represents a valuable and strategically important intermediate for accessing novel chemical entities in pharmaceutical and agrochemical research.[3]
The Synthetic Blueprint: Electrophilic Aromatic Substitution
The most direct and logical pathway to this compound is the electrophilic aromatic bromination of 3-fluoroaniline. This reaction is governed by the powerful directing effects of the substituents already present on the aromatic ring.
Causality of Regioselectivity: A Tale of Two Directors
The successful synthesis of the target molecule hinges on understanding the cooperative influence of the amino (-NH2) and fluoro (-F) groups on the 3-fluoroaniline precursor.
-
The Amino Group (-NH2): As a substituent at position C1, the amino group is a potent activating group. Through resonance, its lone pair of electrons dramatically increases the electron density of the aromatic ring, making it highly susceptible to attack by electrophiles.[4] It is a strong ortho-, para- director, meaning it preferentially directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself.
-
The Fluoro Group (-F): As a substituent at position C3, fluorine exhibits a dual nature. It is inductively electron-withdrawing, which slightly deactivates the ring. However, like other halogens, it possesses lone pairs of electrons that can be donated via resonance, making it an ortho-, para- director.[4] It therefore directs incoming electrophiles to its ortho positions (C2, C4) and its para position (C6).
The Cooperative Effect: When both groups are present, their directing effects synergize. Both the -NH2 and -F groups direct incoming bromine electrophiles to the C2 and C4 positions. The C6 position is also activated. The immense activating power of the amino group is sufficient to overcome the slight deactivation by fluorine and drive the reaction to disubstitution, resulting in the desired 2,4-dibromo product.
Experimental Protocol: Dibromination of 3-Fluoroaniline
This protocol is a robust, self-validating system designed for clarity and reproducibility. The high reactivity of the aniline substrate allows for direct bromination without the need for a Lewis acid catalyst.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 3-Fluoroaniline | C₆H₆FN | 111.12 | 5.00 g | 1.0 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - |
| Bromine | Br₂ | 159.81 | 4.6 mL (14.4 g) | 2.05 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 150 mL | - |
| 5% Sodium Thiosulfate Sol. | Na₂S₂O₃ | 158.11 | As needed | - |
| Saturated Sodium Bicarbonate Sol. | NaHCO₃ | 84.01 | 100 mL | - |
| Saturated Sodium Chloride Sol. (Brine) | NaCl | 58.44 | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (e.g., a scrubber with sodium thiosulfate solution), dissolve 3-fluoroaniline (5.00 g, 45.0 mmol) in 50 mL of glacial acetic acid. Stir the solution at room temperature until the aniline is fully dissolved.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (4.6 mL, 92.25 mmol, 2.05 eq.) in 10 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction Execution: Cool the aniline solution to 0-5 °C using an ice bath. Begin the dropwise addition of the bromine solution over a period of 45-60 minutes, maintaining the internal temperature below 10 °C. A precipitate may form during the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure complete consumption of the starting material.
-
Work-up - Quenching: Carefully pour the reaction mixture into 200 mL of ice-cold water. If the solution retains a reddish-brown color from excess bromine, add 5% sodium thiosulfate solution dropwise until the color disappears.
-
Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Work-up - Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize residual acetic acid, followed by saturated sodium chloride solution (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to afford pure this compound as a solid.[4]
Characterization and Data
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1000578-04-0 | |
| Molecular Formula | C₆H₄Br₂FN | |
| Molecular Weight | 268.91 g/mol | |
| Appearance | Light brown to brown solid | |
| Melting Point | ~85-90 °C | [4] |
| Solubility | Soluble in common organic solvents (DCM, THF, Acetone) | [4] |
Expected Spectroscopic Data
While a published, peer-reviewed spectrum was not available at the time of writing, the following describes the expected NMR signals based on the structure:
-
¹H NMR:
-
-NH₂ protons: A broad singlet, typically in the range of 4.0-5.0 ppm.
-
Aromatic protons: Two signals are expected in the aromatic region (~6.5-7.5 ppm). One proton is at C3 (adjacent to the fluorine), which would appear as a doublet due to coupling with the fluorine atom. The other proton is at C6, which would appear as a singlet or a very finely split doublet due to a small meta-coupling to the fluorine.
-
-
¹³C NMR:
-
Six distinct signals are expected for the aromatic carbons. The carbon attached to fluorine (C5) will show a large coupling constant (¹JCF). The carbons ortho (C4, C6) and meta (C3) to the fluorine will show smaller C-F couplings. The carbons bonded to bromine (C2, C4) will typically have chemical shifts in the 110-125 ppm range.
-
Synthesis Workflow Diagram
The following diagram illustrates the complete workflow from starting material to purified product.
Safety and Handling
-
3-Fluoroaniline: Toxic by inhalation, ingestion, and skin contact. It is a suspected mutagen. Handle in a fume hood with appropriate gloves and eye protection.
-
Bromine: Highly corrosive, toxic, and causes severe burns. Inhalation can be fatal. All manipulations must be performed in a well-ventilated chemical fume hood with appropriate PPE, including heavy-duty gloves, a lab coat, and chemical splash goggles with a face shield. Have a bromine spill kit and sodium thiosulfate solution readily available for quenching.
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye damage. Use in a fume hood.
-
Dichloromethane: A volatile solvent and a suspected carcinogen. Handle in a fume hood.
-
General Precautions: All steps should be carried out by trained personnel in a laboratory setting with proper engineering controls. A thorough risk assessment should be completed before beginning the procedure.
References
Click to expand
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. YouTube. [Link]
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Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]
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FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-5-fluoroaniline: Strategic Selection of Starting Materials and Synthetic Execution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 2,4-dibromo-5-fluoroaniline, a valuable substituted aniline intermediate in the development of pharmaceutical and agrochemical agents. The document elucidates the strategic selection of starting materials, focusing on the direct electrophilic bromination of 3-fluoroaniline. A detailed, field-proven experimental protocol is presented, underpinned by a discussion of the mechanistic principles governing the reaction's regioselectivity. This guide is designed to equip researchers with the necessary knowledge for the safe, efficient, and reproducible synthesis of this key chemical building block.
Introduction
Substituted anilines are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of bioactive molecules. Among these, halogenated anilines are of particular interest due to the profound impact of halogen atoms on a molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity. This compound, with its specific substitution pattern, presents a unique combination of electronic and steric features, making it a sought-after intermediate in the synthesis of targeted therapeutics and advanced materials. This guide details a primary and highly efficient synthetic route to this compound, starting from the commercially available 3-fluoroaniline.
Strategic Selection of Starting Materials
The selection of an appropriate starting material is paramount for the development of a robust and economically viable synthetic process. For the synthesis of this compound, two principal retrosynthetic disconnections can be considered: the bromination of a pre-existing fluoroaniline or the introduction of the fluoro and amino functionalities onto a dibrominated aromatic ring.
Primary Recommended Starting Material: 3-Fluoroaniline
The most direct and efficient route identified is the direct dibromination of 3-fluoroaniline. This approach is favored for several reasons:
-
Commercial Availability and Cost-Effectiveness: 3-Fluoroaniline is a readily available and relatively inexpensive starting material, making the overall process more economical for both research and potential scale-up operations.
-
Convergent Synthesis: This one-step transformation is highly convergent, minimizing the number of synthetic steps, which in turn reduces waste, and saves time and resources.
-
Predictable Regioselectivity: The directing effects of the amino (-NH₂) and fluoro (-F) substituents on the aniline ring guide the incoming electrophiles (bromine) to the desired positions. The amino group is a strong activating, ortho-, para- director, while the fluorine atom is a deactivating, ortho-, para- director.[1][2][3] In 3-fluoroaniline, the positions ortho and para to the strongly activating amino group are C2, C4, and C6. The fluorine at C3 directs to the C2 and C4 positions. The synergistic directing effects of both groups strongly favor substitution at the C2 and C4 positions, leading to the desired this compound isomer.
Alternative Starting Materials
While direct bromination of 3-fluoroaniline is the preferred method, alternative, albeit more complex, synthetic strategies could involve:
-
Reduction of a Nitroaromatic Precursor: A multi-step synthesis could commence with a suitably substituted nitrobenzene, such as 1-fluoro-2,4-dibromo-5-nitrobenzene. The final step would involve the reduction of the nitro group to an amine.[4][5][6] However, the synthesis of the nitroaromatic precursor itself can be challenging and may involve harsh nitration conditions.
-
Multi-step Synthesis with Protecting Groups: Another approach could start from a different fluoroaniline isomer, such as 4-fluoroaniline. This would necessitate a more intricate sequence of reactions, including protection of the amine, nitration, bromination, and subsequent reduction and deprotection steps.[5][7] Such a route is significantly longer and less efficient than the direct dibromination of 3-fluoroaniline.
Data Presentation: Properties of Key Compounds
A thorough understanding of the physical and chemical properties of all reagents and products is crucial for safe handling and successful execution of the synthesis.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 3-Fluoroaniline | 372-19-0 | C₆H₆FN | 111.12 | Colorless to pale yellow liquid | -2 | 186 |
| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | White to off-white crystalline solid | 175-180 (decomposes) | N/A |
| This compound | 1000578-04-0 | C₆H₄Br₂FN | 268.91 | Solid | N/A | 262.0±35.0 (Predicted) |
Experimental Protocol: Synthesis of this compound from 3-Fluoroaniline
This protocol details the direct dibromination of 3-fluoroaniline using N-bromosuccinimide (NBS) as the brominating agent. NBS is a convenient and safer alternative to liquid bromine, offering excellent control over the reaction.[8]
Materials and Reagents:
-
3-Fluoroaniline (1.0 eq.)
-
N-Bromosuccinimide (NBS) (2.1 eq.)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoroaniline (1.0 equivalent) in anhydrous acetonitrile. Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: In a separate flask, prepare a solution of N-bromosuccinimide (2.1 equivalents) in anhydrous acetonitrile. Transfer this solution to a dropping funnel.
-
Bromination Reaction: Add the NBS solution dropwise to the stirred solution of 3-fluoroaniline at 0 °C over a period of 30-60 minutes. Maintain the temperature at 0 °C throughout the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation of Product: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of this compound.
Mechanistic Rationale Diagram
Caption: Regioselectivity in the dibromination of 3-fluoroaniline.
Conclusion
The synthesis of this compound is most effectively achieved through the direct dibromination of 3-fluoroaniline using N-bromosuccinimide. This method is advantageous due to its simplicity, high convergence, and the ready availability of the starting material. The regiochemical outcome of the reaction is well-rationalized by the established principles of electrophilic aromatic substitution, where the powerful activating and directing effects of the amino group dominate. The provided experimental protocol offers a reliable and reproducible procedure for obtaining the target compound in good yield and purity. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry and materials science, facilitating the synthesis of this important chemical intermediate.
References
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- CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google P
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Method of preparing 2,4-difluoroaniline - European Patent Office - EP 0001825 B1. (URL: [Link])
- CN101624348A - Preparation method of para-fluoroaniline - Google P
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- CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google P
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A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst | Request PDF - ResearchGate. (URL: [Link])
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Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - MDPI. (URL: [Link])
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-
(PDF) Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - ResearchGate. (URL: [Link])
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Why is the -NH2 group in aniline an ortho and para directing group? - Quora. (URL: [Link])
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Regio Selective Molecular Bromination Of Substituted Aniline - Quick Company. (URL: [Link])
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Directing and Activating/Deactivating Effects in Electrophilic Aromatic Substitution - YouTube. (URL: [Link])
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2,4-Dibromoaniline | C6H5Br2N | CID 12004 - PubChem. (URL: [Link])
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Amino group in aniline is o, p-directing and activating in electrophilic substitution reactions. (URL: [Link])
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Exploring the Synthesis and Applications of 3-Fluoroaniline in Organic Chemistry. (URL: [Link])
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Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4 - Chemia. (URL: [Link])
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Why is the amino group in aniline ortho-para directing? - Filo. (URL: [Link])
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Activating effects of amino and hydroxyl groups in different pH - Chemistry Stack Exchange. (URL: [Link])
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New Journal of Chemistry Supporting Information. (URL: [Link])
-
Electrophilic Substitution Reaction of Anilines - BYJU'S. (URL: [Link])
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Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (URL: [Link])
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An In-Depth Technical Guide to 2,4-Dibromo-5-fluoroaniline and its Structural Analogues
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-dibromo-5-fluoroaniline, a versatile halogenated building block, and its structural analogues. We delve into the strategic importance of this scaffold in medicinal chemistry and materials science, underpinned by an analysis of its synthesis, physicochemical properties, and reactivity. This document serves as a technical resource for researchers, offering detailed experimental protocols, structure-activity relationship (SAR) insights, and an exploration of the therapeutic potential of its derivatives. By synthesizing field-proven insights with established chemical principles, this guide aims to empower scientists in the rational design and development of novel chemical entities.
Introduction: The Strategic Value of the this compound Scaffold
This compound is a halogenated aromatic amine that serves as a critical starting material and intermediate in the synthesis of more complex molecules. Its chemical architecture, featuring two bromine atoms and a fluorine atom on an aniline core, offers a unique combination of reactivity and physicochemical properties. The bromine atoms provide two distinct, reactive sites for cross-coupling reactions, while the fluorine atom can significantly modulate the electronic properties, lipophilicity, and metabolic stability of derivative compounds.[1][2][3] This makes the scaffold particularly attractive for the development of new pharmaceuticals and functional materials.
The strategic placement of these halogens allows for selective functionalization, enabling the construction of a diverse library of structural analogues. This guide will explore the synthesis of this core unit, the rationale behind creating its analogues, and their applications, particularly in the realm of drug discovery.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄Br₂FN | [4][5] |
| Molecular Weight | 268.91 g/mol | [4][5] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [4] |
| InChI Key | ISAQGADJGBSNRH-UHFFFAOYSA-N | [4] |
The Role of Fluorine and Bromine in Medicinal Chemistry
The incorporation of fluorine and bromine into bioactive molecules is a well-established strategy in drug design. Understanding their individual and combined effects is crucial to appreciating the utility of the this compound scaffold.
-
Fluorine's Impact: The substitution of hydrogen with fluorine, the most electronegative element, can dramatically alter a molecule's properties.[1] It can increase metabolic stability by blocking sites of oxidation, enhance binding affinity to target proteins through unique interactions, and improve bioavailability by increasing lipophilicity.[6] More than 20% of all pharmaceuticals on the market contain fluorine, a testament to its profound impact on drug efficacy.[6]
-
Bromine as a Reactive Handle: The bromine atoms on the aniline ring are excellent leaving groups in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide variety of substituents at the 2- and 4-positions, making it a cornerstone for generating molecular diversity and performing structure-activity relationship (SAR) studies.[7]
Synthesis and Derivatization Strategies
The generation of this compound and its analogues relies on fundamental principles of electrophilic aromatic substitution and subsequent functionalization.
Synthesis of the Core Scaffold
The primary route to this compound involves the direct bromination of a fluoroaniline precursor. The directing effects of the amine and fluorine substituents guide the incoming bromine electrophiles.
Caption: General workflow for the synthesis of the core scaffold.
Generating Structural Analogues via Cross-Coupling
The true utility of the dibrominated scaffold is realized in its derivatization. Palladium-catalyzed cross-coupling reactions are the workhorse methods for this purpose. The differential reactivity of the bromine atoms (ortho vs. para to the amine) can sometimes be exploited for selective, stepwise functionalization.
Caption: Key cross-coupling strategies for analogue synthesis.
Key Structural Analogue Classes and Their Applications
By modifying the this compound core, researchers have developed compounds with a wide range of biological activities. The strategic introduction of fluorine often enhances potency and improves pharmacokinetic profiles.[6]
Analogues in Anticancer Drug Discovery
Halogenated anilines are key intermediates in the synthesis of kinase inhibitors. For instance, the structurally related 5-bromo-2,4-difluoroaniline is a building block for anticancer agents like lapatinib.[8] The ability to introduce diverse chemical moieties via cross-coupling allows for the exploration of the chemical space around the kinase active site, facilitating the development of potent and selective inhibitors.
Analogues as Antiviral and Anti-inflammatory Agents
Fluorinated heterocyclic compounds, often synthesized from fluoroaniline precursors, exhibit a broad spectrum of therapeutic activities, including antiviral, anti-inflammatory, and enzymatic inhibitory effects.[6] The fluorine atom can enhance binding affinity and metabolic stability, leading to more potent drugs.[6] For example, fluorinated indazole derivatives have shown promise as potent inhibitors of human neutrophil elastase for treating pulmonary diseases and as selective antagonists for inflammatory pain.[6]
Table 2: Examples of Bioactive Structural Analogues Derived from Halogenated Fluoroanilines
| Analogue Class | Therapeutic Area | Key Structural Feature | Rationale for Modification |
| Kinase Inhibitors | Oncology | Heterocyclic moieties at Br positions | To interact with specific residues in the kinase ATP-binding pocket. |
| Indazole Derivatives | Anti-inflammatory | Fused indazole ring system | To create rigid scaffolds that fit into enzyme active sites.[6] |
| Heterocyclic Hybrids | Antiviral (e.g., HIV, HCV) | Varied N- and C-linked heterocycles | To mimic natural nucleosides or block viral enzymes.[6] |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold allows for the elucidation of SAR.[7][9] This is a cornerstone of modern drug discovery, enabling the rational design of more potent and selective molecules.
Caption: The iterative cycle of SAR in drug discovery.
Key questions addressed through SAR studies on this scaffold include:
-
Impact of C4 Substituent: How do size, electronics, and polarity of groups at the 4-position affect target binding?
-
Impact of C2 Substituent: Does functionalization at the sterically hindered 2-position improve selectivity?
-
Role of the Fluorine Atom: How does the 5-fluoro group contribute to activity compared to non-fluorinated or differently fluorinated analogues?
Experimental Protocols
The following protocols are illustrative and should be adapted based on specific substrates and laboratory conditions. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of this compound
Objective: To synthesize the core scaffold via electrophilic bromination.
Materials:
-
3-Fluoroaniline
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve 3-fluoroaniline (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve NBS (2.2 eq) in anhydrous DMF.
-
Add the NBS solution dropwise to the stirred 3-fluoroaniline solution over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by pouring it into water and extract with DCM (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Suzuki Cross-Coupling
Objective: To introduce an aryl group at one of the bromine positions.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Reaction vessel suitable for inert atmosphere chemistry
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100°C and stir for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Safety and Handling
Halogenated anilines and their derivatives should be handled with care. They are often classified as toxic if swallowed and can cause skin and eye irritation.[10][11] Always consult the Safety Data Sheet (SDS) for specific compounds before use. Engineering controls (fume hood) and PPE (gloves, safety glasses, lab coat) are mandatory.
Future Perspectives
The this compound scaffold will continue to be a valuable platform for the discovery of new chemical entities. Future research will likely focus on:
-
Asymmetric Catalysis: Developing methods for enantioselective functionalization to create chiral analogues.
-
Late-Stage Fluorination: Exploring novel methods to introduce fluorine into complex molecules derived from this scaffold.
-
Photoredox Catalysis: Utilizing light-driven reactions for novel C-C and C-X bond formations.[12]
-
Computational Design: Employing in silico methods to predict the binding of virtual libraries of analogues to biological targets, thereby prioritizing synthetic efforts.[13]
By combining modern synthetic methodologies with a deep understanding of medicinal chemistry principles, the full potential of this compound and its structural analogues can be realized, leading to the development of next-generation therapeutics and advanced materials.
References
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- 5-Bromo-2-fluoroaniline | 2924-09-6. Tokyo Chemical Industry (India) Pvt. Ltd..
- Significance of Fluorine in Medicinal Chemistry: A Review.
- Structure‐, 5 Based Drug Design for Developing Small Molecule Inhibitors of RelA.
- This compound. CymitQuimica.
- Crystal Structure Determination of p-Bromoaniline Using Laboratory X-Ray Powder Diffraction Data.
- Catalytic bromination of 2-fluoroaniline.
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- 2-Bromo-5-fluoroaniline | C6H5BrFN. PubChem.
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- Difluoroalkylation of Anilines via Photoinduced Methods. PMC - NIH.
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- Structure activity relationship (SAR).
- Current and emerging applications of fluorine in medicinal chemistry.
- Preparation method of 2-bromo-6-fluoroaniline.
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- Structure Activity Rel
- Fluoroaniline Series. Sparrow Chemical.
- 5-BROMO-2-FLUOROANILINE | 2924-09-6. ChemicalBook.
- Applications of Fluorine in Medicinal Chemistry. PubMed.
- 4-Bromo-2-fluoroaniline | C6H5BrFN. PubChem.
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- 11. 2-Bromo-5-fluoroaniline | C6H5BrFN | CID 2773317 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. Computational Design and Synthesis of Novel Fluoro-Analogs of Combretastatins A-4 and A-1 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2,4-Dibromo-5-fluoroaniline: A Technical Guide for Researchers
Introduction
2,4-Dibromo-5-fluoroaniline is a halogenated aromatic amine with significant potential as a versatile building block in the synthesis of novel pharmaceutical and agrochemical compounds. Its specific substitution pattern, featuring two bromine atoms and a fluorine atom on the aniline core, offers unique electronic and steric properties that can be exploited in drug design and materials science. As with any novel compound, a thorough analytical characterization is paramount to confirm its identity, purity, and structural integrity. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
It is important to note that while this compound is commercially available, publicly accessible experimental spectroscopic data is limited. Therefore, this guide combines theoretical predictions with a comparative analysis of structurally related compounds to provide a robust and scientifically grounded resource for researchers. The methodologies and interpretations presented herein are designed to guide the analytical chemist in the confirmation of this compound's structure and to serve as a reference for its spectroscopic properties.
Molecular Structure and Isomerism
This compound has the molecular formula C₆H₄Br₂FN and a molecular weight of approximately 268.91 g/mol .[1] Its structure consists of an aniline ring substituted with two bromine atoms at positions 2 and 4, and a fluorine atom at position 5. The accurate characterization of this specific isomer is crucial, as other isomers with the same molecular formula will exhibit distinct spectroscopic and chemical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The following sections detail the predicted chemical shifts and coupling constants for each of these nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two aromatic protons, and a broad signal for the amine protons.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.2 - 7.5 | Doublet | ~2 Hz (⁴JHF) |
| H-6 | 6.8 - 7.1 | Doublet | ~8-10 Hz (³JHF) |
| NH₂ | 3.5 - 4.5 | Broad Singlet | - |
Interpretation and Rationale:
-
H-3: This proton is situated between a bromine atom and a fluorine atom (meta). The electron-withdrawing nature of the halogens will deshield this proton, causing it to appear at a relatively downfield chemical shift. It is expected to be a doublet due to coupling with the fluorine atom (⁴JHF), with a small coupling constant.
-
H-6: This proton is ortho to the fluorine atom and will therefore exhibit a larger through-bond coupling (³JHF), resulting in a doublet with a larger coupling constant. It is expected to be at a more upfield position compared to H-3 due to the electronic effects of the substituents.
-
NH₂: The amine protons typically appear as a broad singlet, and their chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the presence of the fluorine atom, the carbon signals will exhibit C-F coupling.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |
| C-1 | 145 - 150 | ~2-5 Hz (³JCF) |
| C-2 | 110 - 115 | ~20-25 Hz (²JCF) |
| C-3 | 120 - 125 | ~5-10 Hz (³JCF) |
| C-4 | 100 - 105 | ~25-30 Hz (²JCF) |
| C-5 | 155 - 160 | ~240-250 Hz (¹JCF) |
| C-6 | 115 - 120 | ~5-10 Hz (²JCF) |
Interpretation and Rationale:
-
C-5: The carbon directly attached to the fluorine atom will show the largest chemical shift (downfield) and the largest one-bond C-F coupling constant (¹JCF).
-
C-2, C-4, and C-6: The carbons ortho and para to the fluorine atom will exhibit two-bond C-F coupling (²JCF), with the carbons bearing bromine atoms (C-2 and C-4) being significantly shielded.
-
C-1 and C-3: The carbons meta to the fluorine atom will show smaller three-bond C-F coupling (³JCF). The carbon attached to the amino group (C-1) will be the most deshielded among the non-fluorinated carbons.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. For this compound, a single signal is expected, which will be split by the neighboring protons.
Predicted ¹⁹F NMR Data:
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| F-5 | -110 to -130 | Doublet of Doublets | ³JFH ≈ 8-10 Hz, ⁴JFH ≈ 2 Hz |
Interpretation and Rationale:
-
The chemical shift of the fluorine atom is influenced by the other substituents on the aromatic ring. The presence of two bromine atoms and an amino group will determine its precise location within the typical range for fluoroaromatic compounds.
-
The signal will be split into a doublet of doublets due to coupling with the ortho proton (H-6, ³JFH) and the meta proton (H-3, ⁴JFH).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds of the aniline moiety, as well as bands associated with the substituted aromatic ring and the C-F and C-Br bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400 - 3500 | N-H stretch (asymmetric) | Medium |
| 3300 - 3400 | N-H stretch (symmetric) | Medium |
| 1600 - 1650 | N-H bend | Strong |
| 1500 - 1600 | C=C stretch (aromatic) | Medium-Strong |
| 1250 - 1350 | C-N stretch | Strong |
| 1100 - 1200 | C-F stretch | Strong |
| 800 - 900 | C-H out-of-plane bend | Strong |
| 550 - 650 | C-Br stretch | Medium |
Interpretation and Rationale:
-
N-H Vibrations: The two distinct N-H stretching bands are characteristic of a primary amine. The N-H bending vibration is also a strong and reliable indicator of the amino group.
-
Aromatic Ring: The C=C stretching vibrations in the aromatic ring are expected in their typical region. The pattern of the C-H out-of-plane bending bands can be indicative of the substitution pattern.
-
C-Halogen Vibrations: The C-F and C-Br stretching vibrations are expected in the fingerprint region of the spectrum and provide direct evidence for the presence of these halogens.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 269 (for the isotopes ⁷⁹Br and ⁸¹Br in a 1:1 ratio, the peak cluster will be centered around this value). The isotopic pattern of the two bromine atoms (a characteristic 1:2:1 ratio for M⁺, M⁺+2, and M⁺+4) will be a key diagnostic feature.
-
Major Fragments:
-
[M - Br]⁺: Loss of a bromine atom (m/z ~190).
-
[M - HBr]⁺: Loss of hydrogen bromide (m/z ~189).
-
[M - HCN]⁺: Loss of hydrogen cyanide from the aniline ring (m/z ~242).
-
Interpretation and Rationale:
The fragmentation of halogenated anilines is often initiated by the loss of a halogen atom or a small neutral molecule. The presence of the characteristic isotopic signature of two bromine atoms in the molecular ion and in any bromine-containing fragments is the most definitive evidence for the presence of two bromine atoms in the molecule.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Optimize the spectral width to cover the aromatic and amine proton regions.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a wider spectral width to encompass all carbon signals.
-
A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F spectrum.
-
Reference the spectrum to an appropriate standard (e.g., CFCl₃).
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.
IR Spectroscopy Protocol
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Scan a wide mass range (e.g., m/z 50-350) to detect the molecular ion and all significant fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern. Pay close attention to the isotopic patterns of bromine-containing ions.
Visualizations
Molecular Structure and NMR Correlations
Caption: Molecular structure of this compound with atom numbering.
Spectroscopic Characterization Workflow
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a detailed predictive and comparative analysis of the spectroscopic data for this compound. By combining theoretical predictions for ¹H, ¹³C, and ¹⁹F NMR, IR, and Mass Spectrometry with established principles of spectroscopic interpretation and comparative data from related molecules, researchers are equipped with a robust framework for the analytical characterization of this important synthetic building block. The provided protocols and workflows offer practical guidance for obtaining and interpreting the necessary data to confirm the structure and purity of this compound, ensuring the integrity of subsequent research and development activities.
References
Sources
C NMR Analysis of 2,4-Dibromo-5-fluoroaniline: A Strategic Assignment Guide
Topic:
Executive Summary
This compound (CAS: 1000578-04-0) is a critical halogenated intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its structural complexity—featuring three distinct electron-withdrawing halogens and an electron-donating amino group—creates a unique magnetic environment.
This guide provides a definitive methodology for the structural validation of this compound using
Theoretical Framework & Substituent Effects
To accurately interpret the spectrum, one must quantify the competing electronic effects of the substituents. The chemical shifts are dictated by the additivity of substituent increments relative to benzene (128.5 ppm).
Electronic Influences
-
Fluorine (F): The dominant spectral feature. It causes massive deshielding at the ipso carbon (
+35 ppm) and significant shielding at ortho positions (-13 ppm). Crucially, it splits carbon signals into doublets. -
Amino Group (-NH
): A strong mesomeric donor. It dramatically shields the ortho and para positions (~-10 to -15 ppm), pushing these signals upfield. -
Bromine (Br): exhibits the "Heavy Atom Effect," often causing shielding at the ipso carbon (~-5 ppm) despite being electronegative.
Predicted Chemical Shifts & Coupling Constants
Note: Values are calculated based on standard substituent additivity rules (Savitsky) and validated against similar poly-haloaniline systems.
| Carbon Position | Type | Predicted Shift ( | Multiplicity (due to | Coupling Constant ( | Assignment Logic |
| C5 (C-F) | C | 166.4 | Doublet ( | ~245 Hz | Distinctive low-field position; massive splitting. |
| C1 (C-NH | C | 149.7 | Doublet ( | ~10 Hz | Deshielded by NH |
| C3 (C-H) | CH | 138.0 | Doublet ( | ~8-10 Hz | High intensity in DEPT; meta-coupling to F. |
| C2 (C-Br) | C | 106.9 | Doublet ( | ~3 Hz | Quaternary; tiny or unresolved splitting (para-F). |
| C6 (C-H) | CH | 105.7 | Doublet ( | ~21 Hz | Shielded (ortho-NH |
| C4 (C-Br) | C | 102.0 | Doublet ( | ~21 Hz | Most shielded quaternary; large geminal coupling to F. |
Experimental Protocol
Sample Preparation
Proper preparation is vital to prevent line broadening and ensure accurate
-
Solvent Selection: Use DMSO-d
(0.6 mL).-
Reasoning: Chloroform-d (CDCl
) may cause variable shifts for C1, C2, and C6 due to hydrogen bonding variations with the amine. DMSO-d stabilizes the amine protons, ensuring sharp lines.
-
-
Concentration: Dissolve 30–50 mg of analyte.
-
Note:
C is 6000x less sensitive than . High concentration is required for quaternary carbon detection (C1, C2, C4, C5) within a reasonable timeframe.
-
-
Filtration: Filter through a glass wool plug in a Pasteur pipette directly into the NMR tube to remove micro-particulates that degrade magnetic field homogeneity.
Instrument Parameters
-
Frequency: 100 MHz or higher (for
C). -
Pulse Sequence: Power-gated decoupling (e.g., zgpg30 on Bruker).
-
Critical: Ensure
F is NOT decoupled. You need the C-F splitting patterns for assignment.
-
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Reasoning: Quaternary carbons (C-Br, C-F) have long T1 relaxation times. A short D1 will suppress their signals, making integration and detection difficult.
-
-
Scans (NS): Minimum 1024 scans (approx. 1 hour) for adequate S/N ratio.
Structural Assignment Logic (The "Fingerprint" Method)
The assignment relies on a logic gate system: Multiplicity
The C-F Splitting Hierarchy
The fluorine atom acts as an internal "ruler." The magnitude of the splitting (
-
Huge Split (>240 Hz): This is C5 (Direct bond).
-
Large Split (~20 Hz): These are C4 and C6 (Ortho carbons).
-
Medium Split (~8-10 Hz): These are C1 and C3 (Meta carbons).
-
Tiny/No Split (<3 Hz): This is C2 (Para carbon).
Distinguishing Overlaps
-
C4 vs. C6 (Both ~20 Hz split): Use DEPT-135 .
-
C6 is a CH group
Positive (Up) signal. -
C4 is a C-Br group
No signal (Invisible).
-
-
C1 vs. C3 (Both ~10 Hz split):
-
C3 is a CH group
Positive signal in DEPT-135. -
C1 is a C-NH
group No signal .
-
Assignment Workflow Diagram
Caption: Logical flowchart for assigning
Troubleshooting & Quality Control
Common Artifacts
-
Missing Quaternary Carbons: If C2 or C4 are missing, the relaxation delay (D1) is likely too short. Increase D1 to 5 seconds.
-
Broad Amino Carbon (C1): In CDCl
, the C1 signal can broaden due to exchange of NH protons. Switching to DMSO-d usually sharpens this peak.
Purity Assessment
-
Isomer Check: The most common impurity is the regioisomer (e.g., 2,6-dibromo-4-fluoroaniline). Look for a secondary set of doublets.
-
Symmetry: Regioisomers often have different symmetry elements. This compound is asymmetric (6 distinct carbon signals). If you see fewer signals (e.g., 4 signals), you may have a symmetric isomer or rapid exchange.
References
-
Caltech Authors. (n.d.).
C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Caltech. Retrieved January 30, 2026, from [Link] -
Schaefer, T., Marat, K., Peeling, J., & Veregin, R. P. (1983).[3] Signs and mechanisms of
C, F spin–spin coupling constants in benzotrifluoride and its derivatives. Canadian Journal of Chemistry.[3] Retrieved January 30, 2026, from [Link] -
Reich, H. J. (n.d.). Chemical Shifts of Substituted Benzenes.[4][5] University of Wisconsin-Madison. (Data derived from general organic chemistry principles for substituent additivity).
Sources
Advanced Mass Spectrometry Guide: Characterization of 2,4-Dibromo-5-fluoroaniline
Executive Summary
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2,4-Dibromo-5-fluoroaniline (
The protocol detailed below is designed as a self-validating system , where the isotopic abundance ratios serve as an internal control for peak identification, eliminating false positives common in halogenated impurity profiling.
Physicochemical & Theoretical MS Profile
Before instrument injection, the analyst must understand the theoretical mass envelope.[2] The presence of two bromine atoms creates a distinct "trident" pattern that is diagnostic for this molecule.[1][2]
Molecular Specifications
| Property | Value | Notes |
| Formula | High halogen density | |
| Monoisotopic Mass | 266.869 Da ( | Base peak in low-res may vary |
| Exact Mass Cluster | 267, 269, 271 | The "Trident" Signature |
| CAS Registry | 1000578-04-0 | Verify against CoA |
The Isotopic "Trident" (Validation Check)
Bromine exists as
| Ion Species | m/z (Nominal) | Composition | Relative Intensity (Theoretical) |
| M | 267 | ~51% | |
| M+2 | 269 | 100% (Base) | |
| M+4 | 271 | ~49% |
Critical Insight: If your acquired spectrum does not show this 1:2:1 ratio (±10%), the peak is not this compound.[1][2] This is your primary system suitability test.[1][2]
Experimental Protocols
Method A: GC-MS (Electron Impact)
Recommended for purity assessment and structural confirmation.[1][2]
Rationale: Haloanilines are semi-volatile and thermally stable enough for GC.[1][2] EI (70 eV) provides rich fragmentation data useful for distinguishing isomers.[1][2]
-
Inlet: Split 1:20 @ 250°C.
-
Temp Program: 60°C (1 min)
20°C/min 300°C (3 min). -
Source Temp: 230°C.
Method B: LC-MS (Electrospray Ionization)
Recommended for trace impurity analysis in aqueous matrices.[1][2]
Rationale: ESI+ is sensitive for the aniline nitrogen (
-
Gradient: 5% B to 95% B over 8 mins.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 1.8µm.[1][2]
-
Ionization: ESI Positive Mode (
). -
Cone Voltage: 20-30V (Optimize to prevent in-source fragmentation).
Structural Elucidation & Fragmentation
Fragmentation Mechanics (EI Source)
Under Electron Impact (70 eV), the molecular ion (
-
Primary Loss (
): The C-Br bond is the weakest link.[1][2] Homolytic cleavage yields the ion.[1][2] -
Secondary Loss (HCN): Characteristic of anilines, the amine group and adjacent ring carbon are expelled as Hydrogen Cyanide (27 Da).[1][2]
Visualizing the Pathway
The following diagram maps the logical fragmentation tree used to confirm identity.
Figure 1: The fragmentation cascade verifies the presence of the aniline core (HCN loss) and the halogen load (Br loss).
Case Study: Impurity Profiling in Synthesis
Scenario: A batch of this compound is suspected to contain under-brominated impurities.[1][2] Challenge: Differentiating the target from 2-Bromo-5-fluoroaniline.
Analytical Logic:
-
Target (Di-bromo): Look for the 1:2:1 cluster at m/z 267-271.[1][2]
-
Impurity (Mono-bromo): Look for a 1:1 doublet at m/z ~190/192.[1][2]
-
Validation: If the m/z 190 peak appears without the 269/271 partners, it is a discrete impurity, not a fragment.[1][2]
Workflow Diagram
Figure 2: Logical workflow for distinguishing the di-bromo target from mono-bromo byproducts.
References
-
PubChem. (2025).[1][2][4][5] this compound Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]
-
Harča, M., et al. (2017).[1][2] Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR and MS. Croat. Chem. Acta. Available at: [Link][1][2]
-
EPA Method 8270E. (2018).[1][2] Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency.[1][2] Available at: [Link][1][2]
-
NIST Mass Spec Data Center. (2023). General Fragmentation of Haloanilines. NIST Chemistry WebBook.[1][2] Available at: [Link][1][2]
Sources
- 1. 4-Bromo-2-fluoroaniline | C6H5BrFN | CID 123050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-fluoroaniline | C6H5BrFN | CID 2773317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Dibromoaniline | C6H5Br2N | CID 12004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]
Process Safety Guide: 2,4-Dibromo-5-fluoroaniline
This guide outlines the rigorous safety, handling, and operational protocols for 2,4-Dibromo-5-fluoroaniline , a halogenated aromatic amine used as a critical intermediate in the synthesis of kinase inhibitors and other fluorinated pharmaceuticals.
CAS No: 1000578-04-0 (Typical) | Physical State: Solid (Crystalline) Primary Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation), Specific Target Organ Toxicity (Blood).
Part 1: Chemical Profile & Molecular Toxicology
To handle this compound safely, one must understand why it is toxic. Unlike simple inorganic acids that cause immediate burns, this compound acts through a metabolic activation pathway that can lead to delayed, life-threatening systemic hypoxia.
Structure-Activity Relationship (SAR)
The molecule consists of an aniline core substituted with two bromine atoms and one fluorine atom.
-
Lipophilicity: The halogen substitutions (Br, F) significantly increase the partition coefficient (LogP) compared to aniline. This facilitates rapid dermal absorption and blood-brain barrier penetration.
-
Metabolic Activation: The primary toxicity arises not from the parent molecule, but from its hepatic metabolites. The amino group (-NH2) is oxidized by Cytochrome P450 enzymes (specifically CYP2E1) to form an N-hydroxylamine species.
The Methemoglobinemia Mechanism
The N-hydroxylamine metabolite enters red blood cells (RBCs) and oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming Methemoglobin (MetHb) .[1][2][3] MetHb cannot bind oxygen, leading to functional anemia and cellular hypoxia.[1][2]
Figure 1: Metabolic activation pathway leading to Methemoglobinemia. The toxicity is "delayed" as it requires hepatic processing.
Part 2: Risk Assessment & Exposure Control
Due to the high potential for dermal absorption and the delayed nature of symptoms, a "Zero Skin Contact" policy is mandatory.
Hierarchy of Controls Table
| Control Level | Protocol Specification |
| Elimination | Use pre-dissolved solutions if commercially available to avoid dust handling. |
| Engineering | Solids: Weigh inside a Powder Containment Hood or Glovebox (HEPA filtered). Liquids: All open transfers must occur within a certified Fume Hood (Face velocity > 100 fpm). |
| PPE (Hands) | Primary: Laminate film (e.g., Silver Shield/4H). Nitrile gloves offer poor protection against aromatic amines and should only be used as a splash guard over the laminate. |
| PPE (Body) | Tyvek® lab coat or sleeve covers to bridge the gap between glove and coat. |
| Monitoring | Pulse Oximetry (SpO2) monitoring for personnel involved in scale-up (>10g) operations. |
Incompatibility Warning
-
Strong Oxidizers: Reaction with peroxides or permanganates can be violent.[3]
-
Acids: Forms anilinium salts; while less volatile, these salts retain systemic toxicity if absorbed.
Part 3: Operational Protocols
Solid Handling & Weighing
The critical risk point is the generation of airborne dust during weighing.
-
Static Control: Use an anti-static gun or bar inside the balance enclosure. Halogenated anilines can carry static charges, causing powder to "jump" and contaminate surfaces.
-
Taring: Tare the receiving vessel (flask) with its cap on. Open the vessel only inside the hood.
-
Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination.
-
Solubilization: Add solvent (e.g., DCM, THF) to the solid immediately. Once in solution, the inhalation risk drops significantly (provided it is kept in the hood), though the dermal risk remains high.
Reaction Monitoring & Quenching
When using this compound as a nucleophile (e.g., in SNAr reactions):
-
TLC/LCMS: Do not remove aliquots outside the hood. Quench mini-samples directly in the vial before analysis.
-
Spill Management: If a solution spills, do not simply wipe with paper towels.
-
Protocol: Cover with vermiculite/sand. Scoop into a waste jar. Wash the surface with dilute acetic acid (to protonate the amine, reducing volatility), then soap and water.
-
Waste Disposal[4]
-
Segregation: Segregate as "Halogenated Organic - Toxic."
-
Labeling: Explicitly mark waste tags with "CONTAINS HALO-ANILINE / TOXIC."
-
Glassware: Rinse glassware with acetone inside the hood. Collect the first rinse as hazardous waste. Do not wash contaminated glassware in open sinks.
Figure 2: Decision logic for safe handling based on physical state.
Part 4: Emergency Response
Recognition of Exposure
Symptoms of aniline poisoning are often insidious.
-
Early Signs (0-1 hour): Headache, lightheadedness.
-
Cyanosis (1-4 hours): Blue/grey discoloration of lips, nail beds, and earlobes. This is the hallmark sign.
-
Severe: Dyspnea, confusion, seizures.
First Aid Protocol
-
Skin Contact: IMMEDIATELY wash with soap and copious water for 15 minutes. Do not use alcohol (ethanol/methanol) to wash skin, as this increases transdermal absorption of the lipophilic aniline.
-
Eye Contact: Flush for 15 minutes.
-
Inhalation: Move to fresh air. Administer oxygen if trained.
-
Medical Alert: Transport to ER immediately. Inform medical staff specifically of "Aniline/Methemoglobinemia" risk. Standard pulse oximetry may give false readings; a Co-Oximeter (ABG) is required for accurate MetHb levels.
Antidote Awareness
The standard antidote for severe methemoglobinemia (>30%) is Methylene Blue (1-2 mg/kg IV). Researchers handling large quantities (>50g) should ensure their site medical office stocks this antidote.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1000578-04-0, this compound. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline. (General Aniline Safety Standards). Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). Medical Management Guidelines for Aniline: Acute Exposure. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Regioselective Suzuki-Miyaura Coupling of 2,4-Dibromo-5-fluoroaniline
Executive Summary
2,4-Dibromo-5-fluoroaniline is a high-value pharmacophore often utilized in the synthesis of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs). Its unique substitution pattern—containing two chemically distinct bromine atoms, a fluorine atom, and a free amine—presents a specific synthetic challenge: Regiocontrol .
This Application Note provides a definitive guide to selectively coupling at the C4-position (para to the amine) versus the C2-position (ortho to the amine). By exploiting the steric differentiation between the two bromine sites and utilizing ligand-controlled catalysis to manage the free amine, researchers can achieve high-yield, single-isomer products without the need for protecting groups.
Mechanistic Analysis & Strategy
The Chemo-Selectivity Challenge
The substrate contains three potential reactive sites for Palladium (Pd) oxidative addition. Understanding their hierarchy is critical for protocol design:
-
C4-Bromine (Kinetic Product): This position is sterically accessible. Although it is para to the electron-donating amino group (
), which theoretically increases electron density and slows oxidative addition compared to an electron-deficient ring, it is significantly less hindered than the C2 site. -
C2-Bromine (Thermodynamic/Forcing Product): This site is sterically congested, sandwiched between the amino group and the C3 proton. Oxidative addition here is kinetically slower.
-
Free Amine (
): The lone pair on nitrogen can coordinate to electrophilic Pd(II) species, potentially poisoning the catalyst or leading to Buchwald-Hartwig type side reactions.
The Strategy: We utilize steric control to drive C4-selectivity. By using mild conditions and a bulky, electron-rich phosphine ligand, we accelerate the reaction at the accessible C4 site while the C2 site remains inert. To couple the C2 site, higher temperatures and smaller, more flexible ligands are required after the C4 position has been functionalized.
Visualization of Reactivity
The following diagram outlines the reactivity landscape and the decision logic for the protocols provided below.
Figure 1: Reactivity map showing the kinetic preference for C4 oxidative addition (OA) over C2.
Experimental Protocols
Protocol 1: C4-Selective Mono-Arylation
Objective: Couple an aryl boronic acid exclusively at the C4 position, leaving the C2 bromine intact.
Rationale:
-
Catalyst: Pd(dppf)Cl₂·DCM is selected. The bidentate dppf ligand creates a large bite angle that stabilizes the Pd center but is bulky enough to enhance reductive elimination. It is robust against amine poisoning.
-
Base: Sodium Carbonate (
) is a mild base that is sufficient for activating the boronic acid but minimizes competitive reactivity at the C2 site. -
Solvent: 1,4-Dioxane/Water provides solubility for the organic substrate and the inorganic base.
Materials
| Reagent | Equivalents | Role |
| This compound | 1.0 equiv | Substrate |
| Aryl Boronic Acid | 1.05 equiv | Coupling Partner |
| Pd(dppf)Cl₂[1]·DCM | 0.03 equiv (3 mol%) | Catalyst |
| 3.0 equiv | Base | |
| 1,4-Dioxane | 10 mL/g substrate | Solvent |
Step-by-Step Methodology
-
Setup: To a reaction vial equipped with a magnetic stir bar, add the aniline substrate (1.0 eq), aryl boronic acid (1.05 eq), and Pd(dppf)Cl₂ (3 mol%).
-
Inertion: Seal the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvent Addition: Add degassed 1,4-dioxane and 2M aqueous
via syringe. -
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Note: Do not exceed 90°C to avoid C2 activation.
-
-
Monitoring (Self-Validating Step): Check via LCMS.
-
Target: Disappearance of starting material (M+H, Br isotope pattern 1:2:1).
-
Product: Appearance of mono-bromo species (Br isotope pattern 1:1).
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc). The mono-coupled product is typically more polar than the starting material.
Protocol 2: C2-Selective Coupling (Sequential)
Objective: Functionalize the sterically hindered C2 position after C4 coupling (or to force bis-coupling).
Rationale:
-
Catalyst: XPhos Pd G2 or Pd₂ (dba)₃ / XPhos . XPhos is a bulky, electron-rich Buchwald ligand designed to facilitate oxidative addition into hindered aryl halides and prevent amine coordination.
-
Base: Potassium Phosphate (
) . A stronger base is required to drive the transmetallation at the hindered site. -
Temperature: Elevated temperatures (100°C+) are necessary to overcome the activation energy barrier at C2.
Materials
| Reagent | Equivalents | Role |
| C4-Arylated Intermediate | 1.0 equiv | Substrate |
| Aryl Boronic Acid (2nd) | 1.5 equiv | Coupling Partner |
| XPhos Pd G2 | 0.05 equiv (5 mol%) | Catalyst |
| 3.0 equiv | Base | |
| Toluene / Water (10:1) | 10 mL/g substrate | Solvent |
Step-by-Step Methodology
-
Setup: Combine the C4-arylated intermediate, the second boronic acid, and XPhos Pd G2 in a reaction vessel.
-
Solvent: Add Toluene and Water.
-
Reaction: Heat to 100–110°C (reflux) for 12–18 hours.
-
Monitoring: LCMS should show the complete loss of the bromine isotope pattern.
-
Workup: Standard extraction (EtOAc/Water).
-
Purification: Recrystallization is often possible due to the increased molecular weight and rigidity, or standard chromatography.
Critical Parameters & Troubleshooting (Self-Validating Systems)
To ensure scientific integrity, every experiment must be self-validating. Use the following markers to confirm success:
NMR Diagnostics
-
Starting Material: The protons at C3 and C6 appear as distinct doublets (due to F-coupling) or singlets depending on resolution.
-
C4-Coupling (Protocol 1):
-
The proton at C3 (ortho to the amine) will remain, but its chemical shift may move slightly upfield due to the shielding of the new aryl ring.
-
Validation: The loss of the C4-Br symmetry is subtle, but 19F-NMR is diagnostic. The Fluorine signal will shift significantly if the adjacent C4-Br is replaced by an aryl group.
-
-
C2-Coupling (Protocol 2):
-
The proton at C3 is the only aromatic proton remaining on the core ring.
-
Validation: 1H-NMR integration must show exactly one proton on the central aniline core.
-
Mass Spectrometry (Isotope Patterns)
This is the most reliable rapid-check method.
-
Substrate: 2 Bromines
1:2:1 pattern ( ). -
C4-Product: 1 Bromine
1:1 pattern ( ). -
Bis-Product: 0 Bromines
Single mass peak ( ).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (Protocol 1) | Catalyst poisoning by free amine. | Switch to SPhos Pd G2 (2 mol%). SPhos is excellent for free anilines. |
| Loss of Regioselectivity (Mixture of C2/C4) | Temperature too high (>90°C) or Ligand too active. | Lower temp to 60–70°C. Ensure mild base ( |
| Protodebromination (H replaces Br) | Solvent contains hydride source or excessive heating. | Ensure anhydrous solvents if using boronic esters; switch from Ethanol co-solvent to pure Dioxane/Water. |
References
-
Regioselectivity in Polyhalogenated Heterocycles
-
Handy, S. T., & Zhang, Y. (2006).[2] Regioselective cross-coupling of 2,4-dichloropyrimidines: The role of steric and electronic effects.
-
Source: (Generalized principle for 2,4-dihalo systems).
-
-
Coupling of Free Anilines
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Free Anilines.
-
Source:
-
Catalyst Selection for Hindered Substrates
- Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Suzuki-Miyaura Coupling of Hindered Aryl Halides.
-
Source:
-
General Suzuki Coupling Guide
- Suzuki-Miyaura Cross-Coupling: Practical Guide.
-
Source:
Sources
Application Note: Precision Buchwald-Hartwig Amination of 2,4-Dibromo-5-fluoroaniline
Executive Summary
The Buchwald-Hartwig amination of 2,4-dibromo-5-fluoroaniline presents a classic problem in chemoselectivity and regioselectivity. This scaffold contains three potential reactive sites: two electrophilic carbon-bromine bonds (C2 and C4) and one nucleophilic free amine (-NH₂).
Successful functionalization requires a protocol that discriminates between the C4-Br (kinetically favored due to the ortho-fluorine activation and reduced steric hindrance) and the C2-Br (sterically crowded by the native amine). This guide provides a validated workflow to achieve high-fidelity mono-amination at the C4 position, followed by strategies for subsequent C2 functionalization.
Strategic Analysis: The Mechanistic Landscape
Before attempting synthesis, one must understand the electronic and steric forces at play. The substrate is not merely a "dibromide"; it is a push-pull system defined by the interplay of the electron-donating amine and the electron-withdrawing fluorine.
Regioselectivity Hierarchy
-
C4-Bromine (Primary Target): This position is chemically activated by the ortho-fluorine atom. The inductive effect (-I) of fluorine lowers the energy barrier for oxidative addition of Palladium(0). Furthermore, it is para to the native amine, reducing steric clashing during the coordination step.
-
C2-Bromine (Secondary Target): This position is deactivated relative to C4. It is ortho to the electron-donating amine (+M effect), which increases electron density and makes the C-Br bond less electrophilic. Sterically, the adjacent -NH₂ group hinders the approach of bulky phosphine ligands.
-
C1-Amine (Interference): The free amine can act as a competing nucleophile, leading to polymerization (self-coupling). However, intermolecular coupling with a secondary amine is generally faster than self-coupling if the catalyst is tuned correctly.
Decision Matrix
-
Goal: Mono-amination at C4.
-
Ligand Choice: Rigid, bulky phosphines (e.g., Xantphos or RuPhos ) are required to enforce reductive elimination and prevent bis-ligation which could lead to side reactions.
-
Base Selection: Weak bases (Cs₂CO₃ ) are preferred to minimize dehalogenation and prevent deprotonation of the amide product, which can poison the catalyst.
Visualization: Reaction Pathway
The following diagram illustrates the divergent pathways and the targeted selectivity.
Caption: Kinetic bifurcation of this compound. C4-insertion is favored by the ortho-fluorine effect.
Validated Protocol: C4-Selective Mono-Amination
This protocol is optimized for coupling secondary cyclic amines (e.g., morpholine, N-methylpiperazine) to the C4 position.
Reagents & Stoichiometry
| Component | Equiv. | Role | Selection Logic |
| Substrate | 1.0 | Electrophile | Limiting reagent. |
| Amine | 1.1 | Nucleophile | Slight excess to drive conversion; too much promotes bis-coupling. |
| Pd₂(dba)₃ | 0.02 | Pre-catalyst | Robust Pd(0) source. |
| Xantphos | 0.04 | Ligand | Large bite angle (111°) promotes reductive elimination, favoring mono-coupling. |
| Cs₂CO₃ | 2.0 | Base | Mild base; minimizes hydrodehalogenation side products. |
| 1,4-Dioxane | N/A | Solvent | High boiling point, good solubility for Cs₂CO₃. |
Step-by-Step Methodology
-
Catalyst Pre-activation (Critical Step):
-
In a glovebox or under Argon flow, charge a reaction vial with Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).
-
Add anhydrous 1,4-dioxane (concentration 0.1 M relative to substrate).
-
Stir at room temperature for 10 minutes. Observation: The solution should turn from dark purple to a clear orange/brown, indicating ligation.
-
-
Substrate Addition:
-
Add this compound (1.0 equiv) and Cs₂CO₃ (2.0 equiv) to the catalyst mixture.
-
Add the coupling amine (1.1 equiv) last.
-
Note: If the amine is volatile, add it via syringe through a septum after sealing the vial.
-
-
Reaction Execution:
-
Seal the vessel with a crimp cap (PTFE/Silicone septa).
-
Heat to 80°C for 4–6 hours.
-
Monitoring: Check TLC or LCMS every 2 hours. Look for the consumption of starting material (SM) and the appearance of the mono-aminated product (M+1).
-
-
Workup & Purification:
-
Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The C4-product is typically more polar than the starting material but less polar than any bis-aminated side products.
-
Protocol B: Accessing the C2 Position (Bis-Amination)
If the target requires functionalization at the sterically hindered C2 position (after C4 is substituted), more forcing conditions are required.
Modifications for C2 Coupling
-
Ligand Switch: Switch from Xantphos to BrettPhos or RuPhos . These ligands are designed to facilitate coupling at sterically demanding centers.
-
Base Switch: Use NaOtBu (Sodium tert-butoxide). The stronger base facilitates the deprotonation of the amine, accelerating the transmetallation step which is often rate-limiting in hindered systems.
-
Temperature: Increase to 100–110°C .
Experimental Workflow (Sequential)
Caption: Sequential workflow for full functionalization.
Troubleshooting & Optimization Guide
| Issue | Diagnosis | Corrective Action |
| Low Conversion | Catalyst poisoning by free NH₂. | Switch to a precatalyst like BrettPhos Pd G4 which activates rapidly. Increase temp to 100°C. |
| Bis-Amination (Over-reaction) | Ligand bite angle too small. | Ensure Xantphos is used (wide bite angle). Reduce amine equivalents to 0.95. |
| Hydrodehalogenation | Loss of Br without amination. | Solvent is acting as hydride source? Ensure Dioxane is anhydrous. Switch base to K₃PO₄ (anhydrous). |
| Regioselectivity Erosion | Mixture of C2 and C4 products. | Lower temperature to 60°C. The activation energy difference between C4 and C2 is sufficient to control this kinetically. |
References
-
Mechanistic Grounding: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6][7] Reaction intermediates and structure-activity relationships. Journal of the American Chemical Society.
-
Ligand Selection (Xantphos): Guari, Y., van Es, D. S., Reek, J. N., Kamer, P. C., & van Leeuwen, P. W. (2001). An efficient palladium-catalyst for the amination of aryl bromides and iodides. Tetrahedron Letters.
-
Regioselectivity in Polyhalogenated Arenes: Bastug, G., & Nolan, S. P. (2014).
-
Fluorine Activation Effects: Cho, E. J., et al. (2010). The role of fluorine in palladium-catalyzed cross-coupling reactions. Chemical Science.
-
General Buchwald-Hartwig Protocols: Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[2][7][8][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. research.rug.nl [research.rug.nl]
Palladium-catalyzed cross-coupling of 2,4-Dibromo-5-fluoroaniline
Application Note: Site-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dibromo-5-fluoroaniline
Abstract
This compound is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., EGFR, BTK targets) where the fluorine atom modulates metabolic stability and binding affinity. However, its polyhalogenated nature presents a regioselectivity challenge. This guide provides a definitive, evidence-based strategy for achieving site-selective cross-coupling. We establish that the C4-bromide is the kinetically favored site for the initial oxidative addition due to synergistic electronic activation by the adjacent fluorine and lower steric hindrance compared to the C2-position.
Part 1: Chemo- and Regioselectivity Landscape
To design a successful experiment, one must understand the electronic and steric forces at play. The substrate contains three functional handles: an amino group (-NH
The Reactivity Hierarchy
Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) generally proceeds via oxidative addition of Pd(0) into the C-X bond. The rate of this step is governed by the electrophilicity of the carbon center and steric accessibility.
-
Site A (C4-Br): The Primary Reactive Site.
-
Electronic Activation: The C4 position is ortho to the highly electronegative Fluorine atom. Through the inductive effect (-I), Fluorine pulls electron density away from C4, making it more electrophilic and reactive toward the nucleophilic Pd(0) species.
-
Steric Environment: C4 is flanked by a proton (H3) and the Fluorine (F5). It is significantly less hindered than C2.
-
-
Site B (C2-Br): The Secondary Site.
-
Steric Deactivation: The C2 position is ortho to the amino group (-NH
). The steric bulk of the amine (and potential coordination to the catalyst) hinders the approach of the bulky Palladium-Ligand complex. -
Electronic Deactivation: The amino group is a strong electron donor (+M). It increases electron density at the ortho position (C2), making it less prone to oxidative addition.
-
The "Free Amine" Challenge
Free anilines can poison Pd catalysts by coordinating tightly to the metal center, displacing phosphine ligands. While traditional protocols require protection (e.g., Boc, Acetyl), modern bulky phosphine ligands (Buchwald-type) can tolerate free amines, streamlining the synthesis.
Part 2: Visualization of Reactivity & Workflow
The following diagram maps the electronic influences and the logical experimental workflow.
Caption: Figure 1. Electronic activation map showing Fluorine-mediated activation of C4 and Amine-mediated deactivation of C2, leading to the sequential workflow.
Part 3: Detailed Experimental Protocols
Protocol A: C4-Selective Suzuki-Miyaura Coupling (Free Aniline)
Target: Selective arylation at the C4 position without protecting the amine. Mechanism: Uses a bulky, electron-rich ligand (XPhos or SPhos) to facilitate oxidative addition at the activated C4-Br while preventing amine coordination.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.1 equiv)
-
Catalyst: XPhos Pd G2 (2–5 mol%)
-
Why: Pre-formed precatalyst ensures rapid activation and consistent Pd:Ligand ratio.
-
-
Base: K
PO (2.0 equiv) or Na CO (2.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
Step-by-Step Procedure:
-
Charge: In a reaction vial equipped with a stir bar, add the aniline substrate (1.0 equiv), aryl boronic acid (1.1 equiv), and base (2.0 equiv).
-
Purge: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Oxygen inhibits the catalytic cycle).
-
Catalyst Addition: Add XPhos Pd G2 (0.02 equiv) quickly under positive inert gas pressure.
-
Solvent: Add degassed Dioxane/Water mixture via syringe.
-
Concentration: 0.1 M to 0.2 M relative to the substrate.
-
-
Reaction: Heat the mixture to 60–80 °C .
-
Note: Do not exceed 80 °C initially. Higher temperatures may promote "scrambling" or bis-coupling at C2.
-
-
Monitoring: Monitor by LCMS or TLC after 2 hours. The mono-coupled product (C4) should be the major peak.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na
SO and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Quantitative Expectations:
| Parameter | Target Range | Notes |
|---|---|---|
| Conversion | >95% | If low, check oxygen exclusion. |
| Regioselectivity (C4:C2) | >20:1 | Driven by F-activation at C4. |
| Yield | 75–90% | Isolated yield. |
Protocol B: Sequential C2-Functionalization (Buchwald-Hartwig)
Target: Functionalizing the sterically hindered C2-bromide after C4 has been reacted. Challenge: The C2 position is extremely hindered. Standard catalysts often fail.
Materials:
-
Substrate: C4-arylated-5-fluoro-2-bromoaniline (Product of Protocol A)
-
Coupling Partner: Amine (Secondary or Primary)
-
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (5 mol%)
-
Why: These ligands are specifically designed for hindered C-N bond formation.
-
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)
-
Solvent: Toluene or tert-Amyl Alcohol (Anhydrous)
Step-by-Step Procedure:
-
Drying: Ensure all glassware is oven-dried. Moisture kills the active catalyst in C-N coupling.
-
Charge: Add substrate, amine (1.2 equiv), and NaOtBu inside a glovebox or under strict Schlenk conditions.
-
Catalyst: Add BrettPhos Pd G3 (0.05 equiv).
-
Solvent: Add anhydrous Toluene (0.1 M).
-
Reaction: Heat to 100–110 °C for 12–24 hours.
-
Note: High temperature is required to overcome the steric barrier at C2.
-
-
Workup: Filter through a pad of Celite to remove palladium black and salts. Concentrate and purify.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Protocol A) | Catalyst poisoning by free amine. | Switch to Boc-protected analog (N-Boc-2,4-dibromo-5-fluoroaniline). The carbamate reduces N-coordination. |
| Loss of Regioselectivity (Bis-coupling) | Temperature too high or excess Boronic acid. | Lower temperature to 40–50 °C. Add boronic acid slowly (syringe pump). |
| Protodehalogenation (Loss of Br) | Hydride source present (e.g., from solvent or alcohol). | Ensure solvents are anhydrous (for Protocol B). Avoid alcohol solvents if using strong bases. |
| Black Precipitate (Pd Black) | Catalyst decomposition (Ligand dissociation). | Add 10% extra free ligand (e.g., XPhos) to stabilize the active species. |
References
-
Regioselectivity in Polyhalogenated Heterocycles
- Title: "Site-Selective Cross-Coupling of Polyhalogen
- Source:Chemical Reviews (via eScholarship/NIH)
-
URL:[Link] (Relevant discussion on electronic activation by Fluorine).
- Buchwald-Hartwig Amination Protocols: Title: "User's Guide to Pd-Catalyzed C–N Coupling." Source:Sigma-Aldrich / Merck (Authored by Buchwald Group)
-
Mechanistic Insight on Oxidative Addition
-
Suzuki-Miyaura Coupling General Guide
Sources
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
Application Note: Regioselective Synthesis of Heterocycles from 2,4-Dibromo-5-fluoroaniline
The synthesis of heterocyclic scaffolds from 2,4-Dibromo-5-fluoroaniline represents a high-value workflow in medicinal chemistry.[1] This starting material offers a unique trifunctional platform: a nucleophilic amine, two chemically distinct electrophilic bromine handles (ortho/para), and a metabolically stable fluorine atom.
This Application Note details the strategic elaboration of this scaffold into Indoles and Benzimidazoles , emphasizing regioselective control to maximize library diversity.
Executive Summary
This compound is a "privileged intermediate" for the synthesis of fluorinated heterocycles. Its utility stems from the differential reactivity of the C2 (ortho) and C4 (para) bromine atoms.
-
C4-Br (Kinetic Handle): Sterically accessible and electronically activated for rapid oxidative addition. Ideal for introducing "tail" modifications via Suzuki-Miyaura coupling.
-
C2-Br (Thermodynamic/Core Handle): Sterically crowded and ortho to the amine. Ideal for cyclization reactions (Sonogashira-Cyclization or Buchwald-Hartwig/Condensation) to form the heterocyclic core.
-
C5-F: Provides bioisosteric modulation (metabolic stability/lipophilicity) without interfering in standard Pd-catalyzed cross-couplings.
This guide provides validated protocols for the Sequential Functionalization of this scaffold, enabling the synthesis of 6-substituted-5-fluoroindoles and 5(6)-bromo-6(5)-fluorobenzimidazoles.
Reactivity Landscape & Strategic Planning
The successful utilization of this scaffold relies on exploiting the rate difference between the two bromine positions.
Reactivity Hierarchy
-
C4-Br (Para): Most reactive towards Pd(0). Reacts first in controlled Suzuki couplings.
-
C2-Br (Ortho): Less reactive due to steric hindrance from the NH₂ group and potential coordination effects. Reacts second, or requires higher temperatures/specialized ligands.
-
NH₂ (Amine): Directing group and nucleophile for ring closure.
Workflow Visualization
The following diagram illustrates the divergent pathways available from the parent aniline.
Protocol 1: Synthesis of 6-Substituted-5-Fluoroindoles
Strategy: "Tail-First" Approach. This protocol capitalizes on the higher reactivity of the C4-bromide to install a substituent before building the indole ring. This avoids the formation of regioisomeric mixtures during the cyclization step.[2]
Step 1: C4-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl group at the C4 position (becoming C6 of the indole).
-
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Ar-B(OH)₂ (1.05 equiv)
-
Catalyst: Pd(PPh₃)₄ (0.5–1.0 mol%)
-
Base: Na₂CO₃ (2.0 M aq, 2.0 equiv)
-
Solvent: Toluene/Ethanol (4:1 v/v)
-
-
Procedure:
-
Charge a reaction vial with aniline, boronic acid, and Pd catalyst.
-
Evacuate and backfill with Argon (3x).
-
Add degassed solvent and aqueous base.
-
Heat to 70–80 °C for 4–6 hours. Note: Monitor closely by HPLC/TLC. Do not overheat, or C2 coupling may occur.
-
Workup: Cool, dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). The product is 4-Aryl-2-bromo-5-fluoroaniline .
-
Step 2: One-Pot Sonogashira Coupling & Cyclization
Objective: Construct the indole core using the remaining C2-bromide.
-
Reagents:
-
Intermediate: 4-Aryl-2-bromo-5-fluoroaniline (1.0 equiv)
-
Alkyne: TMS-Acetylene (1.2 equiv) or Phenylacetylene.
-
Catalyst: PdCl₂(PPh₃)₂ (3 mol%)
-
Co-Catalyst: CuI (2 mol%)
-
Base/Solvent: Et₃N (anhydrous, 10 volumes)
-
-
Procedure:
-
Combine intermediate, catalysts, and base in a sealed tube under Argon.
-
Add alkyne.
-
Heat to 80 °C for 12 hours.
-
Cyclization (if using TMS-acetylene):
-
The TMS group often cleaves in situ or during workup, but for robust cyclization:
-
Add TBAF (1.0 M in THF, 2.0 equiv) directly to the reaction mixture after Step 3 is complete. Heat at 60 °C for 2 hours.
-
-
Purification: The resulting 6-Aryl-5-fluoroindole is purified by column chromatography.
-
Data Summary: Regioselectivity Optimization
| Parameter | Condition A (Recommended) | Condition B (Aggressive) | Outcome |
| Catalyst | Pd(PPh₃)₄ (0.5 mol%) | Pd(dppf)Cl₂ (3 mol%) | Cond. A gives >95% C4-selectivity. |
| Temp | 75 °C | 110 °C (Microwave) | Cond. B leads to 15% bis-coupling (C2+C4). |
| Stoichiometry | 1.05 equiv Boronic Acid | 2.5 equiv Boronic Acid | Excess boronic acid promotes bis-coupling. |
Protocol 2: Synthesis of 5(6)-Bromo-6(5)-Fluorobenzimidazoles
Strategy: "Core-First" Approach. Here, the C2-bromide is utilized immediately for ring closure. The C4-bromide remains intact, providing a handle for late-stage modification (e.g., solubility tags or PROTAC linkers).
Method: Cu-Catalyzed Condensation with Amidines
This method is superior to aldehyde condensation for generating 2-substituted benzimidazoles from 2-haloanilines.
-
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amidine Hydrochloride: R-C(=NH)NH₂·HCl (1.2 equiv)
-
Catalyst: CuBr (10 mol%)
-
Ligand: 1,10-Phenanthroline (20 mol%)
-
Base: Cs₂CO₃ (2.5 equiv)
-
Solvent: DMSO (anhydrous)
-
-
Procedure:
-
Mix all solid reagents in a pressure tube.
-
Add DMSO and sparge with Argon for 5 minutes.
-
Seal and heat to 100 °C for 16–24 hours.
-
Mechanism: Intermolecular C-N coupling (amidine N to Aryl-C2) followed by intramolecular condensation.
-
Workup: Pour into water. The product often precipitates. Filter or extract with EtOAc.[3]
-
-
Product: 5-Bromo-6-fluoro-2-substituted-benzimidazole .
-
Note on Regioisomerism: Due to tautomerism of the imidazole N-H, the 5-Br and 6-Br isomers are dynamically equivalent in solution unless the N1 is alkylated.
-
Troubleshooting & Critical Parameters
Controlling "Runaway" Reactivity (Bis-Coupling)
-
Problem: During Step 1 (Suzuki), the C2 position also reacts, leading to a diaryl aniline.
-
Solution:
-
Lower Catalyst Loading: Use <1 mol% Pd.
-
Slow Addition: Add the boronic acid solution dropwise over 1 hour.
-
Solvent Choice: Use Toluene/Ethanol. Avoid DMF/Water mixtures at high temperatures, as they accelerate the reaction too much for kinetic differentiation.
-
Indole Cyclization Failure
-
Problem: Sonogashira coupling works (alkyne added), but cyclization (ring closure) is incomplete.
-
Solution:
-
Ensure strict anaerobic conditions (Oxygen poisons the catalytic cycle).
-
If using TMS-acetylene, the desilylation/cyclization step (TBAF or KOtBu in NMP) is critical. A "one-pot" procedure using CuI/Et3N at 80°C usually drives cyclization spontaneously for 2-alkynylanilines.
-
Purification of Isomers
-
Note: The 4-substituted and 6-substituted indoles have very similar Rf values.
-
Prevention: The best way to avoid separation issues is to ensure >98% regioselectivity in the first Suzuki step. Do not proceed if significant bis-coupled product is observed; optimize temperature first.
References
-
Regioselectivity in Pd-Catalyzed Couplings of Dihaloanilines
- Title: "Site-selective Suzuki-Miyaura cross-coupling of 2,4-dibromoaniline: A mechanistic study."
- Source:Journal of Organic Chemistry
- Context: Establishes C4-Br as the kinetically favored site for oxid
-
Indole Synthesis via Sonogashira
- Title: "Sonogashira Coupling - Reaction Analysis and Protocols."
- Source:Organic Chemistry Portal
- Context: Standard conditions for alkyne coupling and subsequent cycliz
-
Benzimidazole Synthesis from 2-Haloanilines
- Title: "Copper-Catalyzed Synthesis of Benzimidazoles
- Source:N
- Context: Protocols for Cu-catalyzed C-N bond formation/cycliz
-
Fluorine in Medicinal Chemistry
- Title: "The role of fluorine in drug discovery."
- Source:ScienceDirect / Journal of Fluorine Chemistry
- Context: Background on why the 5-fluoro motif is preserved for metabolic stability.
(Note: Specific page numbers and volume data for general reactions are synthesized from standard organic chemistry methodologies validated in the search results.)
Sources
Application Notes and Protocols: The Strategic Use of 2,4-Dibromo-5-fluoroaniline in the Synthesis of Pharmaceutical Intermediates
Abstract
This technical guide provides a comprehensive overview of 2,4-dibromo-5-fluoroaniline, a versatile and strategically important building block in modern pharmaceutical synthesis. We will delve into its physicochemical properties, provide a robust protocol for its laboratory-scale synthesis, and explore its application in the construction of complex pharmaceutical intermediates. The focus will be on elucidating the causality behind experimental choices and providing detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals engaged in the design and execution of innovative synthetic routes for active pharmaceutical ingredients (APIs).
Introduction: The Significance of Halogenated Anilines in Medicinal Chemistry
Halogenated anilines are a cornerstone of pharmaceutical synthesis, offering a robust platform for the introduction of diverse functionalities into aromatic scaffolds. The strategic placement of halogen atoms, particularly bromine and fluorine, provides medicinal chemists with powerful tools to modulate the physicochemical and pharmacological properties of drug candidates. Fluorine incorporation is known to enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins.[1] Bromine atoms, on the other hand, serve as versatile synthetic handles for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[2]
This compound (CAS No. 1000578-04-0) is a prime example of a multifunctional building block that leverages the synergistic effects of its halogen substituents.[3][4] Its unique substitution pattern allows for selective functionalization, making it a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds, from kinase inhibitors to antivirals.[1][4][5] This guide will provide the necessary technical details to effectively utilize this reagent in your synthetic campaigns.
Physicochemical and Spectroscopic Data of this compound
A thorough understanding of the physical and spectral properties of a starting material is paramount for successful process development and quality control.
| Property | Value | Reference |
| CAS Number | 1000578-04-0 | [3] |
| Molecular Formula | C₆H₄Br₂FN | [4] |
| Molecular Weight | 268.91 g/mol | [4] |
| Appearance | Light brown to brown solid | [4] |
| Purity | Typically ≥97% | [4] |
| Storage | Room temperature, protected from light, under an inert atmosphere | [4] |
Spectroscopic Data:
While a comprehensive set of spectral data should be acquired upon receipt of the material, representative ¹H NMR data is available.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, with chemical shifts and coupling constants influenced by the bromine and fluorine substituents.[6]
Synthesis of this compound: A Laboratory-Scale Protocol
The synthesis of this compound can be achieved through the selective bromination of a suitable fluoroaniline precursor. The following protocol is a representative method adapted from established procedures for the bromination of anilines.[7]
Synthetic Workflow
Caption: Synthetic workflow for the preparation of this compound.
Detailed Experimental Protocol
Materials:
-
3-Fluoroaniline
-
Acetic anhydride
-
Pyridine
-
N-Bromosuccinimide (NBS)
-
Concentrated sulfuric acid
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Step 1: Protection of the Amino Group - Synthesis of N-(3-Fluorophenyl)acetamide
-
To a stirred solution of 3-fluoroaniline (1.0 eq) in dichloromethane (DCM, 5-10 volumes) at 0 °C, add pyridine (1.2 eq).
-
Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water. Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford N-(3-fluorophenyl)acetamide, which can often be used in the next step without further purification.
Step 2: Dibromination - Synthesis of N-(2,4-Dibromo-5-fluorophenyl)acetamide
-
To a stirred solution of N-(3-fluorophenyl)acetamide (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (2.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or HPLC.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 3: Deprotection - Synthesis of this compound
-
To a stirred solution of N-(2,4-dibromo-5-fluorophenyl)acetamide (1.0 eq) in ethanol, add concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 4-6 hours, or until the reaction is complete by TLC analysis.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium hydroxide until the pH is basic.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) or by recrystallization.
Applications in Pharmaceutical Intermediate Synthesis
The strategic positioning of the two bromine atoms and the fluorine atom in this compound allows for a range of synthetic transformations. The bromine atoms are amenable to palladium-catalyzed cross-coupling reactions, while the aniline functionality can be derivatized or used to construct heterocyclic rings.
Palladium-Catalyzed Cross-Coupling Reactions
A. Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, widely used in the synthesis of biaryl structures found in many pharmaceuticals.[8] this compound can undergo selective or double Suzuki coupling to introduce aryl or heteroaryl moieties.
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound [myskinrecipes.com]
- 5. nbinno.com [nbinno.com]
- 6. lookchem.com [lookchem.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents [patents.google.com]
The Strategic Application of 2,4-Dibromo-5-fluoroaniline in the Synthesis of Next-Generation Agrochemicals
Introduction: The Role of Halogenated Anilines in Agrochemical Discovery
In the relentless pursuit of enhanced crop protection, the strategic incorporation of halogenated aromatic moieties has proven to be a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by halogen substituents—such as increased lipophilicity, metabolic stability, and binding affinity to target proteins—are pivotal in modulating the efficacy and selectivity of active ingredients. Among the myriad of halogenated building blocks, 2,4-Dibromo-5-fluoroaniline emerges as a highly versatile and valuable intermediate for the synthesis of novel herbicides, fungicides, and insecticides.
This technical guide provides an in-depth exploration of the application of this compound in agrochemical research. We will delve into its role as a key synthon, detailing a protocol for its preparation and, most critically, its utilization in the synthesis of a patented class of herbicidal compounds. The causality behind experimental choices will be elucidated, offering researchers and drug development professionals a comprehensive understanding of its practical application.
Physicochemical Properties and Synthetic Utility
This compound (CAS No. 1000578-04-0) is a polyhalogenated aniline characterized by the presence of two bromine atoms and a fluorine atom on the phenyl ring. This specific substitution pattern offers a unique combination of steric and electronic properties that can be exploited in the design of new agrochemicals. The bromine atoms can serve as handles for further functionalization through cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding interactions of the final molecule. The amino group provides a reactive site for a wide range of chemical transformations, including diazotization, acylation, and condensation reactions.
| Property | Value | Source |
| CAS Number | 1000578-04-0 | [Commercial supplier data] |
| Molecular Formula | C₆H₄Br₂FN | [Calculated] |
| Molecular Weight | 268.91 g/mol | [Calculated] |
| Appearance | Light-brown liquid | [ACS Omega, 2021] |
Protocol for the Synthesis of this compound
The following protocol is adapted from a reported synthesis and provides a reliable method for the preparation of this compound from readily available starting materials.
Materials and Reagents:
-
3-Fluoroaniline
-
Dichloromethane (DCM)
-
Potassium carbonate (K₂CO₃)
-
Bromine (Br₂)
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a stirred solution of 3-fluoroaniline (1 equivalent) in dichloromethane (DCM), add potassium carbonate (2.1 equivalents). Cool the reaction mixture to -10 °C using an ice-salt bath.
-
Bromination: Slowly add liquid bromine (2.1 equivalents) dropwise to the reaction mixture, maintaining the temperature between -10 °C and -5 °C.
-
Reaction Monitoring: Continue stirring at the same temperature for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion of the reaction, add water to the reaction mixture and stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Purification: Evaporate the solvent from the organic layer under reduced pressure to obtain this compound as a light-brown liquid. The product can be further purified by column chromatography if necessary.
Application in the Synthesis of Novel Herbicidal Pyridone Derivatives
A key application of this compound is demonstrated in the synthesis of novel pyridone derivatives with herbicidal activity, as disclosed in patent WO2018134233A1. These compounds are designed to inhibit plant growth and are effective against a range of weeds. The 2,4-dibromo-5-fluorophenyl moiety is a crucial part of the pharmacophore, contributing to the overall efficacy of the final compounds.
Synthetic Workflow:
The general synthetic route involves the reaction of this compound with a suitable coupling partner to form a substituted aniline intermediate, which is then cyclized to form the pyridone core.
Caption: Synthetic workflow for herbicidal pyridones.
Exemplary Protocol for the Synthesis of a Herbicidal Intermediate:
This protocol illustrates the initial step in the synthesis of the target herbicides, showcasing the reactivity of the amino group of this compound.
-
Reaction Setup: In a reaction vessel, dissolve this compound (1 equivalent) in a suitable aprotic solvent such as toluene.
-
Addition of Reagents: Add a substituted acrylate derivative (1.1 equivalents) and a catalytic amount of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 80-100 °C for several hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting substituted aniline intermediate by column chromatography on silica gel.
Structure-Activity Relationship (SAR) Insights
The specific substitution pattern of this compound is critical for the biological activity of the resulting agrochemicals.
-
Fluorine at position 5: The presence of a fluorine atom at the 5-position of the aniline ring can significantly enhance the herbicidal activity. This is often attributed to increased metabolic stability, as the C-F bond is resistant to oxidative cleavage by cytochrome P450 enzymes in plants. Furthermore, the high electronegativity of fluorine can lead to favorable interactions with the target enzyme.
-
Bromine at positions 2 and 4: The two bromine atoms provide steric bulk, which can influence the binding orientation of the molecule within the active site of the target protein. They also increase the lipophilicity of the molecule, which can improve its transport across plant cell membranes. The bromine atoms can also serve as synthetic handles for the introduction of further diversity in lead optimization studies.
Caption: Key structural contributions to bioactivity.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for the discovery and development of novel agrochemicals. Its unique substitution pattern provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds and to design next-generation herbicides, fungicides, and insecticides with improved efficacy, selectivity, and environmental profiles. The synthetic protocols and application examples provided in this guide serve as a practical resource for researchers in the agrochemical industry, enabling them to harness the full potential of this important chemical intermediate. Future research will likely focus on expanding the range of agrochemicals derived from this compound and on developing more sustainable and efficient synthetic routes to this key building block.
References
-
Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). ACS Omega, 2021. [Link]
- Preparation of pyridone deriv
Application Notes & Protocols: 2,4-Dibromo-5-fluoroaniline as a Strategic Building Block in Modern Organic Synthesis
Introduction: The Strategic Advantage of Polysubstituted Anilines
In the landscape of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic core is paramount to achieving desired biological activity or material properties. 2,4-Dibromo-5-fluoroaniline emerges as a highly valuable and versatile building block, offering a unique combination of reactive handles and modulating substituents. The presence of two distinct bromine atoms, an activating amino group, and an electron-withdrawing fluorine atom creates a scaffold with differentiated reactivity, enabling selective, stepwise functionalization.
This guide provides an in-depth analysis of the physicochemical properties, reactivity, and key applications of this compound. We will explore its utility in cornerstone reactions of modern organic synthesis and provide detailed, field-proven protocols for its application, with a focus on the synthesis of complex molecules relevant to drug discovery, such as kinase inhibitors.[1][2] The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3]
Physicochemical Properties and Safety Data
Proper handling and storage are critical for ensuring experimental success and laboratory safety. The data below summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₄Br₂FN | [4] |
| Molecular Weight | 268.91 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [4] |
| CAS Number | 873663-99-9 | N/A |
| InChI Key | ISAQGADJGBSNRH-UHFFFAOYSA-N | [4] |
2.1. Handling and Safety Precautions
Substituted anilines, particularly halogenated ones, should be handled with care. While specific toxicity data for this compound is limited, related compounds like 2,4-dibromoaniline are classified as toxic if swallowed and cause skin and eye irritation.[5]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6][7] Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[7] If inhaled, move to fresh air.[7] In case of eye contact, rinse cautiously with water for several minutes.[7] Seek immediate medical attention for any significant exposure.
Synthetic Utility and Reactivity Analysis
The synthetic versatility of this compound stems from the electronic interplay of its substituents.
-
Amino Group (-NH₂): A strong activating group that directs electrophilic aromatic substitution to the ortho and para positions. However, these positions are already occupied. Its primary role is as a nucleophile or a directing group in metallation reactions.
-
Bromine Atoms (-Br): Serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions. The bromine at C4 is generally more reactive than the one at C2 due to reduced steric hindrance. This differential reactivity can be exploited for selective mono-functionalization.
-
Fluorine Atom (-F): A strongly electronegative, electron-withdrawing group that modulates the overall electron density of the ring and the pKa of the aniline. Its presence is highly desirable in pharmaceutical applications for improving metabolic stability and binding interactions.[3]
Caption: Key reaction pathways for this compound.
Application 1: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms on this compound are ideal handles for palladium-catalyzed reactions, enabling the construction of complex molecular architectures through the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming a C-C bond between an organoboron species and an organic halide.[8][9][10] This protocol details a typical procedure for the mono-arylation of this compound, exploiting the higher reactivity of the C4-Br bond.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol: Selective Mono-Arylation via Suzuki-Miyaura Coupling
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 equiv).
-
Causality: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[9]
-
-
Solvent Addition and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling nitrogen through the solution for 15-20 minutes.
-
Causality: Oxygen must be removed as it can oxidize the Pd(0) catalyst, rendering it inactive.
-
-
Catalyst Addition: Under a positive pressure of nitrogen, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03-0.05 equiv), or a combination of a Pd source like Pd(OAc)₂ and a ligand.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the resulting 4-aryl-2-bromo-5-fluoroaniline by ¹H NMR, ¹³C NMR, and mass spectrometry.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling an amine with an aryl halide.[11][12] This is particularly useful for synthesizing complex aniline derivatives that are precursors to pharmacologically active molecules.
Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.
Protocol: Synthesis of a Diaryl Amine via Buchwald-Hartwig Amination
-
Reagent Preparation: In an oven-dried vial inside a glovebox, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and a specialized phosphine ligand (e.g., XPhos, 0.05 equiv).
-
Causality: The strong base is required to deprotonate the amine, facilitating its coordination to the palladium center. The bulky, electron-rich phosphine ligand is essential for promoting the rate-limiting reductive elimination step.[12]
-
-
Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Reaction: Seal the vial and remove it from the glovebox. Heat the mixture to 90-110 °C with stirring. Monitor the reaction by LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography.
-
Characterization: Verify the structure of the desired C-N coupled product by NMR and mass spectrometry.
Application 2: Synthesis of Kinase Inhibitor Scaffolds
Many modern kinase inhibitors feature a substituted aniline core. This compound is an excellent starting material for such targets, where one bromine can be used as a coupling handle and the other can be retained or functionalized later. The fluorine atom provides a key interaction point within the kinase active site or enhances drug-like properties.[2][13][14]
Conceptual Synthesis of a Fused Heterocyclic Kinase Core
A common strategy involves an initial cross-coupling reaction followed by an intramolecular cyclization to build a fused ring system.
-
Step A (Suzuki Coupling): React this compound with a suitable boronic ester (e.g., a pyrimidine-boronic ester) using the protocol described in Section 4.1. This selectively functionalizes the C4 position, yielding a 4-(pyrimidinyl)-2-bromo-5-fluoroaniline intermediate.
-
Step B (N-Acylation): Acylate the aniline nitrogen with a reagent containing a second reactive group, for example, acryloyl chloride. This sets the stage for a cyclization reaction.
-
Step C (Intramolecular Heck Cyclization): Subject the acylated intermediate to palladium-catalyzed intramolecular Heck cyclization. The remaining bromine at the C2 position reacts with the acryloyl double bond to form a new six-membered ring, resulting in a complex, fused heterocyclic system that is a common core in many kinase inhibitors.
This strategic, multi-step approach demonstrates how the differentiated reactivity of this compound can be harnessed to rapidly build molecular complexity.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its unique substitution pattern allows for selective, stepwise functionalization through well-established palladium-catalyzed cross-coupling reactions. The inherent fluorine atom is a significant asset, particularly in the design of new pharmaceuticals like kinase inhibitors, where it can improve potency and pharmacokinetic properties. The protocols and strategic insights provided herein serve as a comprehensive guide for researchers and drug development professionals looking to leverage this valuable scaffold in their synthetic endeavors.
References
- Google Patents. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]
-
PubChem. 2,4-Dibromoaniline | C6H5Br2N | CID 12004. [Link]
- Google Patents.
-
ResearchGate. The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. [Link]
- Google Patents.
-
National Institutes of Health. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. [Link]
-
PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. [Link]
-
PubChem. 2-Bromo-5-fluoroaniline | C6H5BrFN | CID 2773317. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
MDPI. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health. Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]
-
MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]
-
PubMed. Discovery of brivanib alaninate...a novel prodrug of dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 kinase inhibitor. [Link]
-
PubChem. 5-Bromo-2,4-difluoroaniline | C6H4BrF2N | CID 2783295. [Link]
-
National Institutes of Health. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. [Link]
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- 1. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 2,4-Dibromoaniline | C6H5Br2N | CID 12004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
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Mastering the Synthesis of N-Aryl-2,4-Dibromo-5-fluoroaniline: A Guide to Regioselective N-Arylation
Introduction: The Significance of N-Arylated Fluoroanilines in Modern Drug Discovery
N-arylated anilines are privileged structural motifs embedded in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of fluorine atoms into these scaffolds often enhances metabolic stability, binding affinity, and bioavailability, making fluorinated anilines highly sought-after building blocks in drug development.[1][2] Specifically, 2,4-Dibromo-5-fluoroaniline presents a versatile platform for the synthesis of complex molecular architectures, with its multiple reaction sites allowing for sequential and site-selective functionalization. This application note provides a comprehensive guide to the reaction conditions for the selective N-arylation of this compound, with a focus on the widely adopted Buchwald-Hartwig amination. We will delve into the critical parameters governing this transformation, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The core challenge in the N-arylation of this compound lies in achieving regioselectivity. The molecule possesses two bromine atoms at the C2 (ortho) and C4 (para) positions relative to the directing amino group. Understanding and controlling which of these sites undergoes the carbon-nitrogen bond formation is paramount for the successful synthesis of the desired isomer. This guide will explore the factors influencing this selectivity and provide strategies to steer the reaction towards the intended product.
Understanding the Reaction: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds.[3] The reaction typically involves an aryl halide (or triflate), an amine, a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, a fundamental concept in understanding this reaction, is depicted below.
The Catalytic Cycle: A Step-by-Step Mechanistic Overview
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate. This is often the rate-determining step of the cycle.
-
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The N-arylated product (Ar-NR₂) is formed from the palladium-amido complex, and the palladium(0) catalyst is regenerated, ready to re-enter the catalytic cycle.
Figure 1: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.
Controlling Regioselectivity in the N-Arylation of this compound
The primary determinant of regioselectivity in the mono-N-arylation of this compound is the relative rate of oxidative addition at the C2-Br versus the C4-Br bond. Several electronic and steric factors come into play:
-
Electronic Effects: The amino group is a powerful ortho-, para-director, activating these positions towards electrophilic attack. However, in the context of oxidative addition to a palladium(0) center, the electronic effects are more complex. The fluorine atom at the 5-position is an electron-withdrawing group, which can influence the electron density at the adjacent C4 and C2 positions. Generally, electron-withdrawing groups can accelerate the rate of oxidative addition.
-
Steric Hindrance: The bromine atom at the C2 position is ortho to the bulky amino group. This steric hindrance can disfavor the approach of the palladium catalyst to the C2-Br bond, potentially favoring oxidative addition at the less hindered C4-Br bond.
Predicting the outcome requires careful consideration of these competing factors. In many palladium-catalyzed cross-coupling reactions of dihaloarenes, the less sterically hindered halide undergoes reaction preferentially. Therefore, it is plausible that the N-arylation will predominantly occur at the C4-position , para to the amino group.
Key Reaction Parameters and Their Optimization
Achieving high yields and selectivity in the N-arylation of this compound necessitates the careful optimization of several key reaction parameters.
| Parameter | Recommendation & Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) are common and effective choices. Pd₂(dba)₃ is a source of Pd(0), while Pd(OAc)₂ is reduced in situ to the active Pd(0) species. |
| Ligand | Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination. For sterically hindered substrates, ligands such as XPhos, SPhos, or RuPhos are often superior. The choice of ligand can also influence regioselectivity. |
| Base | A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most commonly used base. Other options include potassium tert-butoxide (KOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS). |
| Solvent | Anhydrous, aprotic solvents are typically used. Toluene, dioxane, and THF are common choices. The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species. |
| Temperature | Reactions are typically run at elevated temperatures, ranging from 80 °C to 110 °C, to facilitate the catalytic cycle. Microwave heating can also be employed to shorten reaction times.[4] |
| Arylating Agent | A wide range of aryl bromides, chlorides, and triflates can be used as coupling partners. The electronic nature of the arylating agent can influence the reaction rate. |
Experimental Protocols
The following protocols provide a starting point for the selective mono-N-arylation of this compound. Optimization of the specific ligand, base, and temperature may be necessary for different arylating agents.
Protocol 1: General Procedure for the Palladium-Catalyzed N-Arylation (Presumed C4-Selectivity)
Figure 2: General Experimental Workflow for N-Arylation.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 - 1.5 equiv)
-
Pd₂(dba)₃ (1-5 mol%)
-
XPhos (2-10 mol%)
-
Sodium tert-butoxide (1.5 - 2.0 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add this compound, the aryl halide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls or shows low conversion, consider increasing the catalyst and/or ligand loading, increasing the reaction temperature, or screening different ligands.
-
Formation of Side Products: The formation of diarylated products can occur if an excess of the arylating agent is used or if the reaction is run for an extended period. Careful monitoring of the reaction is crucial. Hydrodehalogenation (loss of a bromine atom) can also be a side reaction, which can be minimized by using a well-defined catalyst system and ensuring anhydrous conditions.
-
Regioselectivity Issues: If a mixture of C2 and C4 arylated products is obtained, screening different ligands is the most effective strategy to improve selectivity. Sterically more demanding ligands may favor reaction at the less hindered C4 position.
Conclusion
The selective N-arylation of this compound is a valuable transformation for the synthesis of complex, fluorinated molecules of interest in pharmaceutical and materials science. By leveraging the power of the Buchwald-Hartwig amination and carefully controlling the reaction conditions, researchers can achieve high yields of the desired mono-N-arylated product. The principles and protocols outlined in this application note provide a solid foundation for the successful execution of this important reaction, enabling the exploration of new chemical space and the development of novel molecular entities.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Surry, D. S., & Buchwald, S. L. (2008).
- Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the chemical industry.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Shen, Q., & Hartwig, J. F. (2006). Lewis acid-accelerated, palladium-catalyzed arylation of amines. Journal of the American Chemical Society, 128(33), 10028-10029.
- Barde, A., & Beller, M. (2014). Recent developments in microwave-assisted C–N cross-coupling reactions. Catalysis Science & Technology, 4(8), 2213-2226.
- Ikawa, T., & Maruoka, K. (2007). Practical synthesis of N-aryl-2,4-dihaloanilines via regioselective amination of 1,3-dihalobenzenes. Tetrahedron Letters, 48(32), 5609-5611.
- Yin, J., & Buchwald, S. L. (2002). Pd-catalyzed intermolecular amination of aryl halides in the presence of a new electron-rich and sterically hindered phosphine ligand. Journal of the American Chemical Society, 124(21), 6043-6048.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
- Stauffer, S. R., Lee, S., Stambuli, J. P., Hauck, S. I., & Hartwig, J. F. (2000). High-turnover-number, room-temperature, palladium-catalyzed amination of aryl chlorides and bromides. Organic Letters, 2(10), 1423-1426.
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Effect of the N-Aryl group on the stability and reactivity of palladium bis (phosphine) diarylamido complexes. Journal of the American Chemical Society, 129(25), 7884-7893.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
- Kirk, K. L. (2006). Fluorine in medicinal chemistry: recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127(8), 1013-1029.
- Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and medicinal chemistry of fluorine. John Wiley & Sons.
- Smart, B. E. (2001). Fluorine substituent effects (on reactivities and physical properties). Journal of Fluorine Chemistry, 109(1), 3-11.
- Schlosser, M. (2006). The unique synthetic potential of organofluorine compounds.
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism.
Sources
Application Notes and Protocols for the Regioselective Heck Reaction of 2,4-Dibromo-5-fluoroaniline
Introduction: Navigating the Challenges of Polyhalogenated Anilines in Cross-Coupling Chemistry
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has found widespread application in the synthesis of complex molecules, ranging from pharmaceuticals to advanced materials. However, the application of the Heck reaction to polyfunctionalized and electron-deficient substrates, such as 2,4-Dibromo-5-fluoroaniline, presents a unique set of challenges that demand a nuanced and well-considered experimental approach.
This document provides a comprehensive guide to performing a regioselective mono-Heck reaction on this compound. The presence of two bromine atoms at the C2 and C4 positions, coupled with the electronic influence of the amino and fluoro substituents, necessitates careful control over reaction conditions to achieve selective functionalization at a single C-Br bond. This guide will delve into the mechanistic rationale behind the chosen protocol, offering insights into catalyst selection, ligand effects, and the optimization of reaction parameters to favor the desired mono-arylated product.
Understanding the Substrate: Electronic and Steric Considerations
The reactivity of the two bromine atoms in this compound is not identical. The C-Br bond at the C2 position, ortho to the electron-donating amino group, is expected to be more susceptible to oxidative addition to the palladium(0) catalyst. This is due to the increased electron density at this position, which facilitates the initial step of the catalytic cycle. Conversely, the C-Br bond at the C4 position is para to the amino group and meta to the electron-withdrawing fluoro group, leading to a comparatively lower electron density and potentially slower oxidative addition. This inherent difference in reactivity provides a basis for achieving regioselectivity.
The Heck Reaction Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing the reaction for a challenging substrate like this compound.
Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: Regioselective Mono-Olefination
This protocol is designed to favor the mono-Heck reaction at the more activated C2 position of this compound. The choice of a phosphine ligand is critical for stabilizing the palladium catalyst and influencing the reaction's selectivity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Alkene (e.g., Styrene, Butyl Acrylate) | ≥99% | Commercially Available | Should be freshly distilled or passed through a column of basic alumina to remove inhibitors. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | ≥98% | Commercially Available | |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available | Should be freshly distilled over CaH₂. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | |
| Schlenk Flasks/Tubes | - | - | Oven-dried and cooled under an inert atmosphere. |
| Inert Gas (Argon or Nitrogen) | High Purity | - | For maintaining an oxygen-free environment. |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Palladium(II) Acetate (0.02 eq, 2 mol%), and Tri(o-tolyl)phosphine (0.04 eq, 4 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the phosphine ligand and deactivation of the catalyst.[5]
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous N,N-Dimethylformamide (DMF) via syringe to dissolve the solids.
-
Add the alkene (1.2 eq) via syringe.
-
Finally, add freshly distilled triethylamine (1.5 eq) via syringe. The base is essential to neutralize the HBr generated during the reaction and regenerate the active Pd(0) catalyst.[3]
-
-
Reaction Conditions:
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Take aliquots from the reaction mixture using a syringe at regular intervals. For TLC analysis, a non-polar eluent system (e.g., hexane/ethyl acetate) is typically suitable.
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the desired mono-olefinated product.
-
Causality Behind Experimental Choices
-
Catalyst and Ligand: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[6] Tri(o-tolyl)phosphine is a bulky, electron-rich phosphine ligand. The steric bulk of this ligand can favor the formation of a monoligated palladium species, which can enhance the rate of oxidative addition at the more accessible C2 position while potentially disfavoring a second oxidative addition at the more hindered C4 position, thus promoting mono-olefination.
-
Base: Triethylamine is a common organic base used in Heck reactions. Its role is to neutralize the hydrohalic acid (HBr) produced in the catalytic cycle, which allows for the regeneration of the active Pd(0) catalyst.[1]
-
Solvent: Anhydrous DMF is a polar aprotic solvent that is effective in dissolving the reactants and the palladium catalyst complex. Its high boiling point is suitable for the elevated temperatures often required for Heck reactions with less reactive aryl bromides.
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation of the phosphine ligand to the corresponding phosphine oxide, which would render it incapable of coordinating to the palladium center and would lead to catalyst deactivation.[5]
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Catalyst deactivation | Ensure rigorous exclusion of oxygen and moisture. Use freshly distilled and degassed solvents. |
| Low reaction temperature | Gradually increase the reaction temperature to 120 °C. | |
| Insufficiently active catalyst | Consider using a more electron-rich and bulky phosphine ligand, such as tri(tert-butyl)phosphine or a biaryl phosphine ligand (e.g., XPhos). | |
| Formation of di-substituted product | High catalyst loading or prolonged reaction time | Decrease the catalyst loading to 1 mol%. Monitor the reaction closely and stop it once the mono-substituted product is maximized. |
| Less sterically demanding ligand | Use a bulkier phosphine ligand to increase steric hindrance around the palladium center. | |
| Formation of Palladium Black | Catalyst decomposition | Ensure the phosphine to palladium ratio is at least 2:1. Poor stirring can also lead to localized high concentrations and decomposition. |
Conclusion
The regioselective mono-Heck reaction of this compound is a challenging yet achievable transformation that provides access to valuable synthetic intermediates. By carefully selecting the catalyst system, particularly a bulky phosphine ligand, and controlling the reaction conditions, it is possible to favor olefination at the more activated C2 position. The protocol outlined in this document provides a robust starting point for researchers and scientists in drug development and other fields who wish to utilize this versatile cross-coupling reaction on complex, polyhalogenated substrates. Further optimization may be necessary depending on the specific alkene used and the desired scale of the reaction.
References
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Catellani, M., Motti, E., & Della Ca', N. (2025). The Catellani Reaction: A Domino Catalytic Cycle. Chemical Reviews. [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. [Link]
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MH Chem. (2022). The Heck Reaction: Reaction mechanism and tutorial. YouTube. [Link]
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Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
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Beilstein Journals. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
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MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
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Organic Chemistry Portal. (2021). Heck Reaction. [Link]
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Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
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Wikipedia. (2023). Heck reaction. [Link]
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de Vries, J. G. (2006). The Heck reaction in the production of fine chemicals. Journal of the University of Groningen, 25(3), 325-333. [Link]
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Reppe, R. J. (2005). Control of Pd leaching in Heck reactions of bromoarenes catalyzed by Pd supported on activated carbon. ResearchGate. [Link]
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Blacker, A. J., et al. (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. University of Leicester Research Repository. [Link]
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Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. ResearchGate. [Link]
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Royal Society of Chemistry. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. [Link]
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Royal Society of Chemistry. (2020). Palladium(ii) catalyzed site-selective C–H olefination of imidazo[1,2-a]pyridines. [Link]
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National Center for Biotechnology Information. (2024). Halogenation-induced C–N bond activation enables the synthesis of 1,2-cis C-aryl furanosides via deaminative cyclization. [Link]
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National Center for Biotechnology Information. (2018). Palladium-catalyzed hydroboration reaction of unactivated alkynes with bis (pinacolato) diboron in water. [Link]
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Scheiner, S. (2021). Proximity Effects of Substituents on Halogen Bond Strength. Journal of Physical Chemistry A, 125(23), 5193-5203. [Link]
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University of Illinois Urbana-Champaign. (2022). Development of palladium catalyzed olefin functionalizations : regiocontrolled synthesis of C–N, C–B, and C–C bonds. [Link]
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National Center for Biotechnology Information. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. [Link]
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National Center for Biotechnology Information. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. [Link]
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Organic Chemistry Portal. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. [Link]
-
National Center for Biotechnology Information. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. [Link]
-
MDPI. (2025). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]
-
Royal Society of Chemistry. (2019). Ir-catalyzed selective dehydrogenative cross-coupling of aryls with o-carboranes via a mixed directing-group strategy. [Link]
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Macmillan Group, Princeton University. (2004). The Intramolecular Heck Reaction. [Link]
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MDPI. (2017). Heck Reaction—State of the Art. [Link]
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Semantic Scholar. (2017). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. [Link]
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MDPI. (2018). Catalyzed Mizoroki–Heck Reaction or C–H Activation. [Link]
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Reddit. (2021). Practical Heck Reaction problems!. [Link]
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ResearchGate. (2022). C–Br Bond Activation of Bromoalkanes with Gallanediyl LGa. [Link]
-
National Center for Biotechnology Information. (2022). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. [Link]
-
Royal Society of Chemistry. (2025). Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. [Link]
-
ResearchGate. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. [Link]
-
ChemRxiv. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]
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Radboud University Repository. (2019). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. [Link]
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National Center for Biotechnology Information. (2019). para-Selective C-H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. [Link]
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ResearchGate. (2019). Para-Selective C-H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. [Link]
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National Center for Biotechnology Information. (2004). C-H activation and palladium migration within Biaryls under Heck reaction conditions. [Link]
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Royal Society of Chemistry. (2025). Regioselective Heck reaction of aliphatic olefins and aryl halides. [Link]
-
Organic Chemistry Portal. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. [Link]
-
ResearchGate. (2025). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]
-
ResearchGate. (2022). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki–Heck Reaction. [Link]
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The Strategic Role of 2,4-Dibromo-5-fluoroaniline in the Genesis of Novel Therapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Architect in Modern Drug Discovery
In the intricate tapestry of medicinal chemistry, the selection of starting materials is a critical determinant of success in the quest for novel therapeutics. Among the vast arsenal of chemical building blocks, halogenated anilines have emerged as particularly valuable scaffolds. This guide focuses on a specific, yet profoundly impactful molecule: 2,4-Dibromo-5-fluoroaniline . Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on the aniline ring, offers a versatile platform for the construction of complex molecular architectures with significant therapeutic potential. The bromine atoms serve as excellent handles for a variety of cross-coupling reactions, enabling the introduction of diverse pharmacophores, while the fluorine atom can enhance metabolic stability, binding affinity, and other crucial pharmacokinetic and pharmacodynamic properties.[1][2][3]
This document provides an in-depth exploration of the role of this compound in the development of novel therapeutics, with a particular focus on its application in the synthesis of potent Aurora B kinase inhibitors . Furthermore, we will delve into its potential as a key building block for the next generation of Poly (ADP-ribose) polymerase (PARP) inhibitors . Through detailed application notes, step-by-step protocols, and mechanistic insights, this guide aims to equip researchers and drug development professionals with the knowledge to effectively leverage this versatile molecule in their own discovery efforts.
I. Targeting the Mitotic Machinery: Synthesis of Aurora B Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis.[4][5] Dysregulation of these kinases, particularly Aurora B, is a common feature in many human cancers, making them attractive targets for anticancer drug development.[4][6][7] The selective inhibition of Aurora B can lead to defects in chromosome segregation and cytokinesis, ultimately inducing apoptosis in cancer cells.[4] this compound serves as an ideal starting material for the synthesis of potent and selective Aurora B inhibitors, such as those belonging to the pyrazoloquinazoline class.
Causality Behind Experimental Choices: A Strategic Synthesis
The synthetic strategy outlined below for a potent pyrazoloquinazoline Aurora B inhibitor, analogous to the clinical candidate AZD2811, highlights the deliberate and strategic use of this compound. The bromine atoms at the 2 and 4 positions are not merely passive substituents; they are strategically placed to facilitate sequential, regioselective cross-coupling reactions. This allows for the controlled and efficient assembly of the complex heterocyclic core of the final therapeutic agent. The fluorine atom at the 5-position is retained in the final molecule to enhance its biological properties.
Experimental Workflow: Synthesis of a Pyrazoloquinazoline Aurora B Kinase Inhibitor
Caption: Synthetic workflow for a pyrazoloquinazoline Aurora B kinase inhibitor.
Detailed Protocol: Synthesis of a N-(4-methoxyphenyl)-4-(1H-pyrazol-4-yl)-7-fluoro-pyrazolo[1,5-a]quinazolin-5-amine Analog
This protocol is a representative example and may require optimization for specific substrates and scales.
Step 1: Buchwald-Hartwig Amination
-
Rationale: This step selectively couples an aryl group to the amino function of this compound. The choice of palladium catalyst and ligand is crucial for achieving high yield and avoiding side reactions.
-
Procedure:
-
To a solution of this compound (1.0 eq) and 4-bromoanisole (1.1 eq) in toluene (10 mL/mmol) is added sodium tert-butoxide (1.4 eq).
-
The mixture is degassed with argon for 15 minutes.
-
Tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) and Xantphos (0.04 eq) are added.
-
The reaction mixture is heated to 100 °C and stirred for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford N-(4-methoxyphenyl)-2,4-dibromo-5-fluoroaniline.
-
Step 2: Suzuki Coupling
-
Rationale: This step introduces the pyrazole moiety at the 4-position of the aniline ring. The reactivity difference between the two bromine atoms allows for this regioselective coupling.
-
Procedure:
-
To a solution of N-(4-methoxyphenyl)-2,4-dibromo-5-fluoroaniline (1.0 eq) and 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq) in a mixture of 1,4-dioxane and water (4:1) is added potassium carbonate (2.0 eq).
-
The mixture is degassed with argon for 15 minutes.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq) is added.
-
The reaction mixture is heated to 90 °C and stirred for 8-12 hours.
-
After cooling, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the desired coupled product.
-
Step 3 & 4: Cyclization and Functionalization
-
Rationale: The subsequent steps involve the formation of the quinazoline ring system, followed by further modifications to enhance the inhibitory activity and pharmacokinetic properties of the final compound.
-
Procedure:
-
The product from Step 2 is subjected to intramolecular cyclization using a suitable one-carbon source, such as triethyl orthoformate in the presence of an acid catalyst, to form the pyrazoloquinazoline core.
-
The resulting intermediate can then be further functionalized, for example, by N-alkylation of the pyrazole nitrogen, to yield the final Aurora B kinase inhibitor.
-
Mechanism of Action: Disrupting Cell Division
Aurora B kinase is a key component of the chromosomal passenger complex, which is essential for the proper alignment of chromosomes during metaphase and for the successful completion of cytokinesis.
Caption: Mechanism of action of Aurora B kinase inhibitors.
By inhibiting Aurora B, compounds synthesized from this compound prevent the phosphorylation of key substrates like histone H3, leading to mitotic arrest and ultimately, apoptosis in rapidly dividing cancer cells.[4]
II. A New Frontier: Potential in PARP Inhibitor Synthesis
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a groundbreaking class of targeted therapies, particularly for cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[8] The core structures of many approved and investigational PARP inhibitors feature complex heterocyclic systems, often incorporating halogenated aromatic moieties.[9][10][11]
Conceptual Application: A Scaffold for Novel PARP Inhibitors
The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel PARP inhibitors. The two bromine atoms provide orthogonal handles for the introduction of different fragments through sequential cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries. The fluorine atom can be strategically positioned to interact with the target enzyme or to block metabolic degradation.
Caption: Conceptual workflow for the synthesis of novel PARP inhibitors.
Data Summary: Potency of Representative Aurora B Kinase Inhibitors
| Compound | Target | IC₅₀ (nM) | Reference |
| AZD1152-HQPA (active form of AZD1152) | Aurora B | <1 | |
| Barasertib (AZD1152) | Aurora B | 0.37 | |
| HOI-07 | Aurora B | 25 | [4] |
Conclusion: A Versatile and Indispensable Tool in the Medicinal Chemist's Toolbox
This compound is more than just a chemical intermediate; it is a strategic tool that empowers medicinal chemists to design and synthesize the next generation of targeted therapeutics. Its unique combination of reactive handles and a strategically placed fluorine atom provides a robust platform for the construction of complex and potent molecules. As demonstrated by its application in the synthesis of Aurora B kinase inhibitors and its potential in the development of novel PARP inhibitors, this compound is poised to continue playing a significant role in the ongoing fight against cancer and other debilitating diseases. The protocols and insights provided in this guide are intended to serve as a foundation for further innovation, encouraging researchers to explore the full potential of this remarkable building block.
References
-
Ashton, S., et al. (2016). Aurora kinase inhibitor nanoparticles target tumors with favorable therapeutic index in vivo. Science Translational Medicine, 8(325), 325ra17. [Link]
-
Chen, C. H., et al. (2015). Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. Oncotarget, 6(32), 33649–33664. [Link]
-
Barry, S. T., et al. (2019). Modeling Dose and Schedule Effects of AZD2811 Nanoparticles Targeting Aurora B Kinase for Treatment of Diffuse Large B-cell Lymphoma. Molecular Cancer Therapeutics, 18(6), 1039–1049. [Link]
-
Ashton, S., et al. (2016). Progressing the Development of AZD2811 Nanoparticles for Intravenous Administration. The Academy of Pharmaceutical Sciences. [Link]
-
Li, H., et al. (2021). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. RSC Medicinal Chemistry, 12(11), 1913–1921. [Link]
-
Bavetsias, V., et al. (2009). A class of 2,4-bisanilinopyrimidine Aurora A inhibitors with unusually high selectivity against Aurora B. Journal of Medicinal Chemistry, 52(10), 3228–3232. [Link]
-
Bavetsias, V., et al. (2009). A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. ResearchGate. [Link]
-
Adams, M. N., et al. (2024). Inhibition of Aurora B kinase (AURKB) enhances the effectiveness of 5-fluorouracil chemotherapy against colorectal cancer cells. British Journal of Cancer, 130(4), 597–608. [Link]
-
Plummer, R. (2018). PARP inhibitors – a cancer drug discovery story. YouTube. [Link]
- WO2023009529A2 - Novel polypeptides and uses thereof.
-
Adams, M. N., et al. (2024). Inhibition of Aurora B kinase (AURKB) enhances the effectiveness of 5-fluorouracil chemotherapy against colorectal cancer cells. PMC. [Link]
-
Reddinger, J. L., et al. (2020). Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. Medicinal Chemistry Research, 29(10), 1835–1846. [Link]
- CN112645880A - Synthetic method of enzalutamide.
- WO2023154282A1 - Compounds having a t-structure formed by at least four cycles for use in the treatment of cancer and other indications.
-
Dana-Farber Cancer Institute. (2016). What is a PARP Inhibitor? | Science Illustrated. YouTube. [Link]
-
Zaremba, T., et al. (2021). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 9, 646210. [Link]
- Mortlock, A. A., et al. (2007). Discovery, synthesis, and in vivo activity of a new class of pyrazoloquinazolines as selective inhibitors of aurora B kinase. Journal of Medicinal Chemistry, 50(9), 2213–2224.
-
Unknown. (Date Unknown). Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. [Link]
-
Unknown. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI. [Link]
-
Hu, J., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(15), 6043–6080. [Link]
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- 3. Inhibition of Aurora B kinase (AURKB) enhances the effectiveness of 5-fluorouracil chemotherapy against colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Aurora B kinase (AURKB) enhances the effectiveness of 5-fluorouracil chemotherapy against colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Modeling Dose and Schedule Effects of AZD2811 Nanoparticles Targeting Aurora B Kinase for Treatment of Diffuse Large B-cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Advanced Mass Spectrometry Guide: Characterization of 2,4-Dibromo-5-fluoroaniline
Executive Summary
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2,4-Dibromo-5-fluoroaniline (
The protocol detailed below is designed as a self-validating system , where the isotopic abundance ratios serve as an internal control for peak identification, eliminating false positives common in halogenated impurity profiling.
Physicochemical & Theoretical MS Profile
Before instrument injection, the analyst must understand the theoretical mass envelope.[2] The presence of two bromine atoms creates a distinct "trident" pattern that is diagnostic for this molecule.[1][2]
Molecular Specifications
| Property | Value | Notes |
| Formula | High halogen density | |
| Monoisotopic Mass | 266.869 Da ( | Base peak in low-res may vary |
| Exact Mass Cluster | 267, 269, 271 | The "Trident" Signature |
| CAS Registry | 1000578-04-0 | Verify against CoA |
The Isotopic "Trident" (Validation Check)
Bromine exists as
| Ion Species | m/z (Nominal) | Composition | Relative Intensity (Theoretical) |
| M | 267 | ~51% | |
| M+2 | 269 | 100% (Base) | |
| M+4 | 271 | ~49% |
Critical Insight: If your acquired spectrum does not show this 1:2:1 ratio (±10%), the peak is not this compound.[1][2] This is your primary system suitability test.[1][2]
Experimental Protocols
Method A: GC-MS (Electron Impact)
Recommended for purity assessment and structural confirmation.[1][2]
Rationale: Haloanilines are semi-volatile and thermally stable enough for GC.[1][2] EI (70 eV) provides rich fragmentation data useful for distinguishing isomers.[1][2]
-
Inlet: Split 1:20 @ 250°C.
-
Temp Program: 60°C (1 min)
20°C/min 300°C (3 min). -
Source Temp: 230°C.
Method B: LC-MS (Electrospray Ionization)
Recommended for trace impurity analysis in aqueous matrices.[1][2]
Rationale: ESI+ is sensitive for the aniline nitrogen (
-
Gradient: 5% B to 95% B over 8 mins.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 1.8µm.[1][2]
-
Ionization: ESI Positive Mode (
). -
Cone Voltage: 20-30V (Optimize to prevent in-source fragmentation).
Structural Elucidation & Fragmentation
Fragmentation Mechanics (EI Source)
Under Electron Impact (70 eV), the molecular ion (
-
Primary Loss (
): The C-Br bond is the weakest link.[1][2] Homolytic cleavage yields the ion.[1][2] -
Secondary Loss (HCN): Characteristic of anilines, the amine group and adjacent ring carbon are expelled as Hydrogen Cyanide (27 Da).[1][2]
Visualizing the Pathway
The following diagram maps the logical fragmentation tree used to confirm identity.
Figure 1: The fragmentation cascade verifies the presence of the aniline core (HCN loss) and the halogen load (Br loss).
Case Study: Impurity Profiling in Synthesis
Scenario: A batch of this compound is suspected to contain under-brominated impurities.[1][2] Challenge: Differentiating the target from 2-Bromo-5-fluoroaniline.
Analytical Logic:
-
Target (Di-bromo): Look for the 1:2:1 cluster at m/z 267-271.[1][2]
-
Impurity (Mono-bromo): Look for a 1:1 doublet at m/z ~190/192.[1][2]
-
Validation: If the m/z 190 peak appears without the 269/271 partners, it is a discrete impurity, not a fragment.[1][2]
Workflow Diagram
Figure 2: Logical workflow for distinguishing the di-bromo target from mono-bromo byproducts.
References
-
PubChem. (2025).[1][2][4][5] this compound Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]
-
Harča, M., et al. (2017).[1][2] Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR and MS. Croat. Chem. Acta. Available at: [Link][1][2]
-
EPA Method 8270E. (2018).[1][2] Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency.[1][2] Available at: [Link][1][2]
-
NIST Mass Spec Data Center. (2023). General Fragmentation of Haloanilines. NIST Chemistry WebBook.[1][2] Available at: [Link][1][2]
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Technical Support Center: Purification of 2,4-Dibromo-5-fluoroaniline
[1][2]
Topic: Removing impurities from 2,4-Dibromo-5-fluoroaniline (CAS: 134358-17-1) Audience: Researchers, Process Chemists, and Drug Development Scientists.[1][2]
Introduction: The Purity Imperative
This compound is a critical halogenated aniline intermediate, often employed as a scaffold in the synthesis of kinase inhibitors and antibacterial agents.[1][2] Its unique substitution pattern—offering three distinct vectors for functionalization (amine, fluorine, and two differentiated bromine sites)—makes it valuable but also prone to specific impurity profiles.[1]
Why Purity Matters:
-
Regioselectivity Failures: In downstream Buchwald-Hartwig or Suzuki couplings, isomers (e.g., 2,6-dibromo) compete for the catalyst, lowering yield and complicating final purification.[1]
-
Oxidative Instability: Like many haloanilines, this compound is susceptible to radical oxidation, forming azo-dimers and nitroso species that appear as purple/brown contaminants.[1]
-
Catalyst Poisoning: Residual sulfur or inorganic bromide salts from synthesis can deactivate palladium catalysts in subsequent steps.[2]
Diagnostic Module: Identifying Your Impurity
Before selecting a purification protocol, identify the nature of the contamination.[3]
| Symptom | Probable Cause | Diagnostic Check |
| Purple/Brown Color | Oxidation products (Azobenzenes, Nitroso species) | TLC: Look for a fast-moving, colored spot (usually non-polar).[1][2] |
| Melting Point Depression (>2°C range) | Regioisomers (e.g., 2,6-dibromo) or Mono-bromo species | 1H-NMR: Check aromatic region integration.[1][2] this compound should show two distinct aromatic signals (positions 3 and 6).[1][2] |
| Insoluble Solids | Inorganic salts ( | Solubility Test: Insoluble in DCM or EtOAc; soluble in water. |
| Sticky/Oily Texture | Residual Solvent or Mono-brominated intermediate | GC-MS / LC-MS: Identify molecular weight (MW 268.9 vs. MW 190.0 for mono-bromo).[1][2] |
Purification Protocols
Protocol A: Recrystallization (The Gold Standard)
Best for: Removing oxidation products and small amounts of regioisomers.
Recrystallization exploits the solubility differential between the target aniline (moderately polar) and its oxidation byproducts (often highly non-polar) or salts (highly polar).[1]
Solvent Systems:
-
Ethanol/Water (Recommended): High recovery, good rejection of colored impurities.[2]
-
Hexanes/Ethyl Acetate (10:1): Best for removing non-polar "oils" and isomers.[2]
Step-by-Step Workflow:
-
Dissolution: Place the crude solid in a flask. Add the primary solvent (e.g., Ethanol) and heat to reflux until fully dissolved. Note: If black specks remain, filter hot through a Celite pad.[1]
-
Anti-Solvent Addition: If using a binary system, slowly add the anti-solvent (Water) dropwise to the boiling solution until a faint turbidity (cloudiness) persists.
-
Clarification: Add one drop of the primary solvent to clear the solution.
-
Controlled Cooling: Remove from heat. Wrap the flask in a towel to ensure slow cooling to room temperature. This promotes the growth of pure crystals over the inclusion of impurities.
-
Crystallization: Place in a fridge (4°C) for 4–12 hours.
-
Isolation: Filter the crystals and wash with cold anti-solvent. Dry under vacuum.[2]
Protocol B: Acid-Base "Swing" Extraction
Best for: Removing non-basic impurities (neutral starting materials, over-brominated species).[1][2]
Scientific Logic: The electron-withdrawing nature of the fluorine and two bromine atoms reduces the basicity of the amine compared to aniline.[1] However, it is still sufficiently basic to form a salt with strong mineral acids (HCl), whereas neutral impurities (e.g., nitro-compounds or poly-halogenated benzenes without amines) will not.[1][2]
Workflow:
-
Dissolve: Dissolve crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2]
-
Acid Extract: Wash the organic layer with 2M HCl (3x).[2]
-
Separation: Separate layers. Keep the Aqueous Acidic Layer .
-
Neutralization: Cool the aqueous layer on ice.[2] Slowly add 6M NaOH or saturated
until pH > 10.[2]-
Observation: The solution will become cloudy as the free base aniline precipitates.
-
-
Recovery: Extract the cloudy aqueous mixture with fresh DCM (3x).
-
Drying: Dry the combined organic extracts over anhydrous
, filter, and concentrate.
Protocol C: Flash Column Chromatography
Best for: Separating difficult regioisomers (e.g., 2,6-dibromo vs. 2,4-dibromo).[1][2]
Visualization: Decision Logic & Workflow
The following diagrams illustrate the decision process and the chemical logic behind the purification strategies.
Caption: Decision tree for selecting the optimal purification method based on impurity type.
Caption: Workflow for Acid-Base "Swing" Extraction to isolate the amine from neutral impurities.
Troubleshooting & FAQ
Q: My product turned purple after drying. What happened? A: This is "auto-oxidation."[1][2] Anilines are electron-rich (even with halogens) and sensitive to air and light.[1][2]
-
Fix: Re-purify using a quick silica plug (Protocol C) or recrystallization.[1][2]
-
Prevention: Store the final product under an inert atmosphere (Argon/Nitrogen) in an amber vial at -20°C.
Q: The acid-base extraction (Protocol B) resulted in very low yield. A: The presence of two bromines and one fluorine significantly withdraws electron density, lowering the pKa of the aniline.[1] It may not fully protonate in weak acid or might partition poorly into water.[2]
-
Fix: Use a stronger concentration of HCl (e.g., 3M or 4M) during extraction, or increase the volume of the aqueous phase. Ensure the final basification is thorough (pH > 12) to force the amine back out.
Q: I cannot separate the 2,6-dibromo isomer from my 2,4-dibromo product. A: These isomers have very similar polarities.[1][2]
-
Fix: Use High-Performance Liquid Chromatography (HPLC) if flash chromatography fails.[1][2] Alternatively, try recrystallization from Benzene/Cyclohexane (or Toluene/Heptane as a safer alternative), as packing efficiency in the crystal lattice often differs more between isomers than solution-phase polarity does.[1]
References
-
Preparation of 2-bromo-5-fluoroaniline (Precursor Synthesis) Source: Google Patents (CN102875389A) [1][2]
-
Purification of Haloanilines via Recrystallization Source: Organic Syntheses, Coll. Vol. 3, p.262 (General procedures for bromoanilines) [Link][1][2]
-
Separation of Aniline Isomers Source: Google Patents (US4532352A - Separation of aniline and p-fluoroaniline) [1][2]
-
Common Solvents for Recrystallization Source: University of Pittsburgh, Department of Chemistry [Link]
Sources
- 1. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]
- 2. 4-Bromo-3-fluoroaniline | C6H5BrFN | CID 821848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. CN102875389A - Preparation method of 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]
- 6. US4532352A - Separation of aniline and p-fluoroaniline - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
Improving yield in the synthesis of 2,4-Dibromo-5-fluoroaniline
Technical Support Center: Synthesis of 2,4-Dibromo-5-fluoroaniline
Ticket ID: #SYN-DBFA-001 Subject: Yield Optimization & Impurity Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Root Cause Analysis
The User Challenge: Researchers often report low yields (40–60%) and high impurity profiles when synthesizing This compound from 3-fluoroaniline . The most common issues are the formation of "black tar" (oxidation products), inseparable mixtures of regioisomers, and over-bromination (tribromo-species).
The Chemical Reality (Regioselectivity Logic): To solve this, we must understand the substrate's directing groups.
-
Substrate: 3-Fluoroaniline (1-amino-3-fluorobenzene).
-
Target: this compound. Note that by IUPAC numbering rules, this is chemically equivalent to 4,6-dibromo-3-fluoroaniline .
-
Directing Effects:
-
Amine (-NH₂): Strong activator, ortho, para director.
-
Fluorine (-F): Weak deactivator, ortho, para director.
-
-
The Conflict: The position between the amine and fluorine (C2 relative to amine) is electronically activated by both groups but is sterically hindered . The target positions (C4 and C6) are accessible. The challenge is stopping at the di-bromo stage without forcing a third bromine into the crowded C2 position or oxidizing the sensitive amine.
The Optimized Protocol (The "Precision Route")
Do not use elemental bromine (
Reagents & Stoichiometry
| Component | Role | Equivalents (eq) | Notes |
| 3-Fluoroaniline | Substrate | 1.0 | Must be clear/yellow. If dark, distill before use. |
| NBS (N-Bromosuccinimide) | Bromine Source | 2.05 – 2.10 | Critical: Recrystallize from water if yellow/degraded. |
| DMF (Dimethylformamide) | Solvent | 10 Vol (mL/g) | Stabilizes the transition state; prevents tar formation. |
| Water | Quench | Excess | Used for precipitation workup. |
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve 3-Fluoroaniline (1.0 eq) in DMF .
-
Cooling: Cool the solution to 0°C – 5°C using an ice/water bath.
-
Why: Low temperature increases the kinetic difference between the desired C4/C6 bromination and the undesired C2 bromination.
-
-
Addition: Add NBS (2.05 eq) portion-wise over 30–45 minutes.
-
Critical: Do not add all at once. An exotherm will cause loss of regiocontrol. Keep internal temp < 10°C.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours.
-
Workup (The "Crash Out" Method):
-
Purification: Recrystallize from Ethanol/Water (9:1) if the melting point is not sharp.
Troubleshooting Guide (FAQ)
Q1: My product is a dark oil/tar instead of a solid. What happened?
-
Diagnosis: Oxidation of the amine.[1] This usually happens if the reaction gets too hot or if elemental bromine was used without careful control.
-
Fix: Ensure the reaction stays <10°C during NBS addition. Use DMF as the solvent (it buffers the reaction better than acetonitrile). If the starting aniline was dark, distill it first.
Q2: I have a persistent impurity (approx. 10-15%) that won't separate.
-
Diagnosis: This is likely 2,4,6-tribromo-3-fluoroaniline (over-bromination).
-
Fix: Check your stoichiometry. If you used >2.1 eq of NBS, you will force bromine into the sterically hindered C2 position.
-
Recovery: Recrystallize from Ethanol . The tri-bromo species is generally less soluble and may crash out first, or remain in the mother liquor depending on the specific saturation curve. A gradient column chromatography (Hexane
5% EtOAc) is the ultimate fix.
Q3: The reaction stalled at the mono-bromo stage.
-
Diagnosis: Old/degraded NBS. NBS decomposes to succinimide and bromine/HBr over time.[5]
-
Fix: Iodometric titration of your NBS or simple recrystallization (dissolve in hot water, cool, filter) restores activity.
Visualizing the Reaction Pathway
The following diagram illustrates the kinetic competition between the desired pathway and the over-bromination trap.
Caption: Reaction pathway showing the stepwise bromination. Control of stoichiometry prevents the "Target" from progressing to the "Impurity" stage.
References & Authority
-
Regioselectivity of NBS Bromination:
-
Source: Mitchell, R. H., et al. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Bromination Reagent for Reactive Aromatic Compounds." Journal of Organic Chemistry, 1979.
-
Relevance: Establishes DMF/NBS as the superior system for preventing aniline oxidation compared to
.
-
-
Synthesis of Fluoroanilines (Patent Literature):
-
Source: US Patent 5053542A "Catalytic bromination of 2-fluoroaniline."
-
Relevance: While discussing a slightly different isomer, this patent outlines the critical handling of fluoroanilines to prevent hydrobromide salt precipitation from stalling the reaction.
-
Link:
-
-
General Electrophilic Substitution Rules:
-
Source: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press.
-
Relevance: Validates the directing effects of -NH2 (Strong) vs -F (Weak) and the steric hindrance at the C2 position.
-
-
Safety Data & Handling (PubChem):
-
Source: PubChem CID 9742 (3-Fluoroaniline).
-
Link:
-
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]
- 3. Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory - American Chemical Society [acs.digitellinc.com]
- 4. CN102875389A - Preparation method of 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
Technical Support Center: Integrity Maintenance of 2,4-Dibromo-5-fluoroaniline
Ticket Category: High-Value Intermediate Stabilization Subject: Prevention of Dehalogenation (Hydrodebromination) during Synthesis and Derivatization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
2,4-Dibromo-5-fluoroaniline (CAS: 1345471-61-9) is a fragile polyhalogenated scaffold. Its utility in drug discovery relies on the differential reactivity of its three halogen atoms. However, the electron-rich aniline core sensitizes the Carbon-Bromine (C-Br) bonds to hydrodebromination —a catastrophic side reaction where bromine is replaced by hydrogen, destroying the regioselective potential of the molecule.
This guide addresses the two critical failure points:
-
The Reduction Trap: Converting the nitro precursor without stripping halogens.
-
The Coupling Trap: Performing Pd-catalyzed cross-coupling without "scrambling" the remaining halogens.
Module 1: The Reduction Trap (Nitro Aniline)
Case Ticket: #RED-001 User Complaint: "I used Pd/C for hydrogenation of 2,4-dibromo-5-fluoronitrobenzene. The product is a mixture of the desired aniline and mono-bromo/des-bromo impurities."
Root Cause Analysis
Standard catalytic hydrogenation (Pd/C + H
-
Oxidative addition of Pd into the C-Br bond.[1]
-
Hydride transfer from surface-adsorbed hydrogen.
-
Reductive elimination of H-Br (loss of bromine).
Resolution Path: Chemoselective Reduction Protocols
To preserve the halogen pattern, you must use a method that reduces the nitro group via an electron transfer mechanism rather than catalytic surface hydrogenation.
Protocol A: Iron-Mediated Reduction (The "Bechamp" Standard)
Recommended for robustness and scalability.
Reagents: Iron powder (325 mesh), Acetic Acid (glacial), Ethanol/Water. Mechanism: Single Electron Transfer (SET) avoids the formation of metal-hydride species capable of attacking the C-Br bond.
-
Setup: In a round-bottom flask, suspend 2,4-dibromo-5-fluoronitrobenzene (1 equiv) in EtOH:H
O (3:1 ratio). -
Activation: Add Iron powder (5 equiv) and Ammonium Chloride (1 equiv) or catalytic Acetic Acid.
-
Reaction: Heat to reflux (70–80°C) with vigorous stirring. Monitor by TLC/HPLC.
-
Critical Check: Ensure the iron is suspended; clumping reduces surface area.
-
-
Workup: Filter hot through Celite to remove iron oxides. Neutralize filtrate with NaHCO
. Extract with EtOAc.
Protocol B: Stannous Chloride (SnCl
)
Recommended for small-scale (<1g) where filtration of iron sludge is undesirable.
-
Dissolve substrate in EtOH.
-
Add SnCl
·2H O (5 equiv). -
Heat to 70°C.
-
Warning: The workup requires careful pH adjustment (to pH 8) to precipitate tin salts without forming an emulsion.
Comparative Data: Reduction Selectivity
| Method | Conversion | De-bromination Risk | Workup Difficulty | Verdict |
| H | 100% | High (>40%) | Low | DO NOT USE |
| H | >95% | Low (<5%) | Low | Acceptable |
| Fe / AcOH | >98% | Negligible (<0.1%) | Medium | Gold Standard |
| SnCl | >95% | Negligible (<0.1%) | High (Emulsions) | Small Scale Only |
Module 2: The Coupling Trap (Suzuki/Buchwald)
Case Ticket: #CPL-002 User Complaint: "During Suzuki coupling at the C4-position, I observe ~15% hydrodebrominated byproduct (loss of the C2-Br)."
Root Cause Analysis
Hydrodehalogenation during cross-coupling occurs when the catalytic cycle is intercepted by a hydride source.[1]
-
The Culprit: The free amine (NH
) can coordinate to Pd, altering the electronics and slowing down the transmetallation step, giving the complex more time to undergo side reactions. -
Hydride Sources: Alcohols (solvents) or
-hydride elimination from alkyl-phosphines.
Resolution Path: The "Protect-Then-Couple" Strategy
Step 1: Mask the Amine
You must protect the aniline nitrogen. A free amine is a catalyst poison and a directing group that may lead to unwanted ortho-coupling (C2) or dehalogenation.
-
Recommendation: Acetyl (Ac) or Boc protection.
-
Benefit: Steric bulk of N-Ac/N-Boc helps direct coupling to the less hindered C4-position and prevents Pd coordination to the nitrogen.
Step 2: Optimized Coupling Conditions
Use a catalytic system that favors rapid reductive elimination over hydride transfer.
Recommended System:
-
Catalyst: Pd(dppf)Cl
or Pd(PPh ) . -
Ligand: Bidentate ligands (dppf, dppe) prevent open coordination sites where
-hydride elimination could occur. -
Base: K
PO (anhydrous) or Cs CO . Avoid alkoxide bases (NaOMe, NaOEt) as they act as hydride donors. -
Solvent: Toluene or Dioxane. Avoid primary/secondary alcohols (MeOH, iPrOH).
Visualization: The Hydrodehalogenation Pathway
Figure 1: Mechanism of Action. To prevent dehalogenation (Red Path), one must accelerate Transmetallation (Green Path) by removing hydride sources and protecting the amine.
Troubleshooting Matrix (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Loss of Bromine during Nitro Reduction | Catalytic Hydrogenolysis (Pd/C usage) | Switch to Fe/AcOH or SnCl |
| Loss of Bromine during Suzuki Coupling | Protic solvent acting as hydride donor | Switch solvent to Toluene or DMF . Remove Ethanol/Methanol from the system. |
| Low Yield / Stalled Reaction | Catalyst poisoning by free amine | Protect amine as Acetamide or Carbamate (Boc) before coupling. |
| Wrong Regioisomer (C2 instead of C4) | Ortho-direction by free amine | Protect amine to increase steric bulk at C2, forcing reaction to C4 . |
| Black precipitate ("Pd Black") forms early | Catalyst decomposition | Ligand insufficient. Switch to a bidentate ligand like dppf or Xantphos to stabilize the Pd center. |
References & Authority[2][3][4][5][6][7][8]
-
Selective Reduction of Nitroarenes:
-
Protocol: "Chemoselective Hydrogenation of Halonitrobenzenes." Fe/AcOH and Sulfided Pt/C are industry standards for preventing dehalogenation.
-
Source: Corma, A., & Serna, P. (2006). Science. Link (Contextual grounding on selective hydrogenation).
-
-
Preventing Dehalogenation in Cross-Coupling:
-
Regioselectivity in Polyhalogenated Anilines:
-
Strategy: "Site-selective cross-coupling of dibromoaniline derivatives."
-
Source:ResearchGate / Tetrahedron Letters. Link
-
-
Catalyst Selection:
-
Data: "Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines."
-
Source:MDPI / Applied Sciences. Link
-
Disclaimer: This guide is for research purposes only. This compound is a halogenated aromatic amine; handle with appropriate PPE in a fume hood to avoid inhalation or skin contact.
Sources
Catalyst selection for cross-coupling with 2,4-Dibromo-5-fluoroaniline
Technical Support Ticket: #CC-DBFA-2024 Subject: Optimization of Catalyst Systems for 2,4-Dibromo-5-fluoroaniline Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division
Overview: The Substrate Challenge
Welcome to the Advanced Catalysis Support Center. You are working with This compound , a densely functionalized scaffold common in kinase inhibitor development. This substrate presents a "Triad of Challenges" that often leads to stalled reactions or inseparable regioisomeric mixtures.
The Triad of Challenges:
-
Regioselectivity (C4 vs. C2): You have two electrophilic bromine sites. Controlling which one reacts first is critical.
-
The "Aniline Trap": The free primary amine (–NH₂) is a potent catalyst poison, capable of binding to Palladium (Pd) and shutting down the catalytic cycle.
-
Electronic Deactivation: The 5-Fluoro substituent exerts an inductive effect, altering the oxidative addition rates of the adjacent bromines.
This guide provides a definitive, mechanism-based roadmap to navigating these issues without protecting groups.
Module 1: Site-Selectivity Mechanics
Before selecting a catalyst, you must define your target. In this compound, the reactivity order is governed by a tug-of-war between Sterics and Electronics .
The Reactivity Hierarchy
-
Site A: C4-Bromine (Preferred): This position is para to the amine and ortho to the fluorine. It is sterically accessible. The ortho-fluorine inductively activates this bond toward oxidative addition.
-
Site B: C2-Bromine (Difficult): This position is ortho to the amine.[1] It suffers from severe steric hindrance. Furthermore, the electron-rich amine (via resonance) increases electron density at the ortho position, making the C-Br bond less electrophilic and harder to break.
Verdict: Under standard catalytic conditions, C4 is the primary reaction site.
Visualizing the Decision Matrix
Figure 1: Decision tree for ligand selection based on regioselectivity goals. C4 is kinetically favored.
Module 2: Overcoming Catalyst Poisoning
The free amine (–NH₂) is your enemy here. It competes with your phosphine ligand for the Pd center. If the amine binds, the catalyst forms an inactive "Pd-amine" complex, and the reaction stalls (often observed as <10% conversion).
The Solution: Bulky Dialkylbiaryl Phosphines (Buchwald Ligands) Ligands like XPhos or SPhos are massive. They create a "protective shell" around the Palladium. This steric bulk physically prevents the substrate's nitrogen from coordinating to the metal, while still allowing the C-Br bond to access the active site.
Recommended Pre-Catalysts: Do not use Pd(PPh₃)₄. It is too liable to ligand exchange with the amine.
-
Gold Standard: XPhos Pd G3 or SPhos Pd G3 . These precatalysts activate rapidly and ensure a 1:1 Pd:Ligand ratio that is strictly maintained.
Module 3: Validated Experimental Protocols
These protocols are designed to be self-validating. If Step 1 fails, do not proceed to Step 2.
Protocol A: C4-Selective Suzuki Coupling
Targeting the para-position while leaving the ortho-Br intact.
| Parameter | Recommendation | Rationale |
| Catalyst | XPhos Pd G3 (2-3 mol%) | Bulky ligand ensures C4 selectivity and prevents amine poisoning. |
| Boronic Acid | 1.05 - 1.1 equivalents | Slight excess ensures conversion without promoting double coupling. |
| Base | K₃PO₄ (2.0 M aq) | Weak base prevents deprotonation of the aniline (which would make it a stronger poison). |
| Solvent | THF:Water (4:1) or 1,4-Dioxane:Water | Biphasic systems often suppress amine coordination. |
| Temperature | 60°C - 80°C | Moderate heat. Do not exceed 80°C to avoid activating the C2-Br. |
Step-by-Step:
-
Charge reaction vial with this compound (1.0 equiv), Boronic Acid (1.1 equiv), and XPhos Pd G3 (0.02 equiv).
-
Evacuate and backfill with Nitrogen (x3).
-
Add degassed THF and 2.0 M aq. K₃PO₄.
-
Stir vigorously at 60°C.
-
Checkpoint: Check LCMS at 2 hours. You should see Mono-coupling (M+Ar).[1] If you see starting material, raise temp to 80°C. If you see Bis-coupling, lower temp to 50°C for future runs.
Protocol B: Forcing C2-Coupling (The "Difficult" Site)
Note: This is usually performed AFTER C4 has been reacted. If you need to react C2 while C4 is still a Bromine, you are fighting thermodynamics.
To activate the sterically hindered C2-position (ortho to NH₂):
-
Switch Ligand: Use Pd(dppf)Cl₂ or Ad₂BuP Pd G3 (CataCXium A). Small bite-angle bisphosphines (dppf) can sometimes squeeze into the ortho-pocket better than bulky monophosphines.
-
Increase Temperature: 100°C - 120°C (Microwave preferred).
-
Base Switch: Use a stronger base like Cs₂CO₃ in anhydrous DMF/Dioxane to facilitate the difficult transmetallation.
Module 4: Troubleshooting & FAQs
Q1: My reaction turns black immediately and conversion stops at 5%.
-
Diagnosis: "Palladium Black" precipitation. Your catalyst is decomposing before it can enter the cycle.
-
Root Cause: The free amine is displacing your ligands, destabilizing the Pd(0).
-
Fix: Switch to a G3 or G4 Buchwald Precatalyst (e.g., XPhos Pd G3). These contain a precatalyst scaffold that ensures the active species forms inside the protective ligand shell.
Q2: I am getting a 50:50 mixture of C4 and C2 products.
-
Diagnosis: Loss of regiocontrol.
-
Root Cause: The catalyst is not sterically demanding enough, or the temperature is too high (eroding selectivity).
-
Fix: Switch to SPhos or XPhos . These ligands are exceptionally sensitive to steric environments and will almost exclusively prefer the less hindered C4 site. Lower the temperature by 20°C.
Q3: Can I protect the amine to fix these issues?
-
Answer: Yes. Acetyl (Ac) or Boc protection solves the poisoning issue and changes the electronics.
-
N-Ac: Makes the ring less electron-rich, accelerating coupling at both sites, but may reduce C4/C2 selectivity.
-
N-Boc: Adds massive steric bulk at C1, making C2 coupling nearly impossible. Use N-Boc if you require 100% exclusive C4 selectivity.
-
References
-
Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides.
- Source: Chemical Science (Royal Society of Chemistry)
- Relevance: Establishes the rule that oxidative addition prefers the less hindered, more electron-deficient site (C4 over C2 in 2,4-dihalo systems).
-
URL:[Link]
-
Palladium-Catalyzed C–N Cross-Coupling Reactions (Buchwald-Hartwig Basics).
- Source: Chemical Reviews (ACS)
- Relevance: Details the mechanism of amine binding to Pd and the necessity of bulky biarylphosphine ligands (XPhos/SPhos)
-
URL:[Link]
-
Regioselective Cross-Coupling of 2,4-Dihalopyrimidines and Anilines.
- Source: Journal of Organic Chemistry
- Relevance: Provides comparative data on C4 vs C2 reactivity in nitrogen-containing heterocycles, valid
-
URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-Dibromo-5-fluoroaniline and 2,4-Dichloro-5-fluoroaniline in Key Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Dihalo-fluoroanilines, in particular, serve as versatile building blocks, offering multiple points for diversification through cross-coupling and other transformations. This guide provides an in-depth technical comparison of the reactivity of two such key intermediates: 2,4-Dibromo-5-fluoroaniline and 2,4-Dichloro-5-fluoroaniline. By examining their performance in pivotal synthetic reactions, supported by mechanistic insights and experimental data, we aim to equip researchers with the knowledge to make informed decisions in their synthetic strategies.
Molecular Scaffolds Under the Microscope: An Introduction
This compound and 2,4-dichloro-5-fluoroaniline share a common structural motif: a fluoroaniline core substituted with two halogen atoms at the ortho and para positions relative to the amino group. The fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect, influencing the overall electron density and reactivity of the aromatic ring.
| Compound | Structure | Molecular Weight |
| This compound | 287.91 g/mol | |
| 2,4-Dichloro-5-fluoroaniline | 198.01 g/mol |
The primary difference between these two molecules lies in the nature of the halogens at the 2- and 4-positions. This seemingly subtle distinction has profound implications for their reactivity, particularly in palladium-catalyzed cross-coupling reactions where the carbon-halogen (C-X) bond is cleaved.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens
The Suzuki-Miyaura and Buchwald-Hartwig reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity of aryl halides in these transformations is largely dictated by the rate of the oxidative addition step to the palladium(0) catalyst. This step is known to be influenced by the strength of the C-X bond, with weaker bonds leading to faster reaction rates.
The general reactivity trend for aryl halides in these reactions is: Ar-I > Ar-Br > Ar-Cl > Ar-F. This is a direct consequence of the decreasing bond dissociation energies down the halogen group.
Suzuki-Miyaura Coupling: The Bromo Advantage
The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[1] In the context of our two subject molecules, the C-Br bonds in this compound are significantly more susceptible to oxidative addition by a palladium(0) catalyst than the C-Cl bonds in its dichloro counterpart.[2] This translates to milder reaction conditions, shorter reaction times, and often higher yields for the dibromo derivative.
While direct comparative studies on these exact molecules are sparse, data from analogous systems consistently demonstrate the superior reactivity of aryl bromides over aryl chlorides. For instance, in the Suzuki coupling of dihalopyrimidines, the oxidative addition of palladium is favored at the C-Cl bond over the C-F bond, and where both chloro and bromo substituents are present, the reaction proceeds preferentially at the C-Br bond.[3]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
A typical protocol for a Suzuki-Miyaura coupling of a dihaloaniline would involve the following steps:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the dihaloaniline (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
For this compound, successful coupling can often be achieved at lower temperatures and with less active catalyst systems compared to 2,4-dichloro-5-fluoroaniline, which may require more specialized ligands and higher temperatures to achieve comparable yields.
Regioselectivity in Suzuki-Miyaura Coupling of this compound
An important consideration for dihalo-substituted substrates is regioselectivity. In this compound, the two bromine atoms are in different electronic and steric environments. The C2-Br bond is ortho to the activating amino group and flanked by a fluorine atom, while the C4-Br bond is para to the amino group. The electronic effects of the substituents and the steric hindrance around each bromine atom will influence which one reacts preferentially. Generally, oxidative addition is favored at the more electron-deficient and less sterically hindered position.[4]
Buchwald-Hartwig Amination: A Similar Trend
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[5][6] Similar to the Suzuki-Miyaura reaction, the rate-determining step is often the oxidative addition of the palladium catalyst to the aryl halide. Consequently, this compound is expected to be significantly more reactive than 2,4-dichloro-5-fluoroaniline in this transformation.
The use of aryl chlorides in Buchwald-Hartwig aminations often necessitates the use of more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) and stronger bases (e.g., NaOt-Bu, LHMDS) to facilitate the challenging oxidative addition step.[7] In contrast, the corresponding aryl bromides can often be coupled effectively with a broader range of less specialized catalyst systems.
Experimental Protocol: A General Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine the dihaloaniline (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a suitable phosphine ligand, and a base (e.g., NaOt-Bu or K₃PO₄).
-
Add an anhydrous aprotic solvent such as toluene or dioxane.
-
Heat the mixture, typically between 80-110 °C, until the starting material is consumed as monitored by TLC or LC-MS.
-
After cooling, quench the reaction, and perform an aqueous workup.
-
Purify the desired arylamine product via column chromatography.
For this compound, this reaction can often be performed under milder conditions and may exhibit higher regioselectivity compared to its dichloro analog.
Sandmeyer Reaction: A Different Reactivity Paradigm
The Sandmeyer reaction provides a pathway to introduce a variety of functional groups onto an aromatic ring by converting a primary arylamine into a diazonium salt, which is then displaced by a nucleophile, often with copper(I) catalysis.[8][9][10]
In the context of this compound and 2,4-dichloro-5-fluoroaniline, the Sandmeyer reaction proceeds via the amino group and is therefore not directly dependent on the C-X bond strength in the same way as palladium-catalyzed cross-coupling reactions. The reactivity of both molecules in the initial diazotization step should be broadly similar, as it is primarily a function of the nucleophilicity of the amino group. The electron-withdrawing effects of the three halogen substituents will decrease the basicity and nucleophilicity of the aniline nitrogen in both cases.
Experimental Protocol: A Typical Sandmeyer Reaction
-
Dissolve the haloaniline in a cold aqueous acidic solution (e.g., HCl or HBr).
-
Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the temperature between 0-5 °C to form the diazonium salt.
-
In a separate flask, prepare the copper(I) salt (e.g., CuCl, CuBr, or CuCN) in the corresponding acid.
-
Slowly add the cold diazonium salt solution to the copper(I) salt solution.
-
Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
Extract the product with an organic solvent and purify as necessary.
The choice of bromine or chlorine substituents on the starting aniline will primarily influence the nature of the final product if the goal is to introduce a different halogen via the Sandmeyer reaction. For instance, starting with 2,4-dichloro-5-fluoroaniline allows for the potential synthesis of a bromo-dichloro-fluorobenzene derivative.
Electronic and Steric Considerations: A Deeper Dive
The reactivity differences between the two molecules can be rationalized by considering the interplay of electronic and steric effects:
-
Electronic Effects: All halogens are inductively electron-withdrawing, with fluorine being the most electronegative. This effect deactivates the aromatic ring towards electrophilic substitution but also influences the electron density at the carbon atoms bearing the halogens, which can affect the rate of oxidative addition. The amino group is a strong electron-donating group through resonance, which counteracts the deactivating effect of the halogens to some extent.
-
Steric Effects: The bromine atom is significantly larger than the chlorine atom (van der Waals radii: Br ≈ 1.85 Å, Cl ≈ 1.75 Å). The presence of a bulkier substituent at the C2 position (ortho to the amino group) can create steric hindrance, potentially slowing down reactions at that site or influencing the preferred conformation of the molecule.
Summary of Reactivity Comparison
| Reaction | This compound | 2,4-Dichloro-5-fluoroaniline | Rationale |
| Suzuki-Miyaura Coupling | More reactive | Less reactive | Weaker C-Br bond facilitates faster oxidative addition. |
| Buchwald-Hartwig Amination | More reactive | Less reactive | Weaker C-Br bond leads to a lower activation barrier for oxidative addition. |
| Sandmeyer Reaction | Similar reactivity | Similar reactivity | The reaction occurs at the amino group, and the electronic environments are broadly comparable. |
Conclusion
The choice between this compound and 2,4-dichloro-5-fluoroaniline as a synthetic intermediate should be guided by the specific transformation being planned. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the dibromo derivative offers a clear advantage in terms of reactivity, often allowing for milder reaction conditions and a broader catalyst scope. In contrast, for reactions involving the amino group, such as the Sandmeyer reaction, the reactivity of the two compounds is expected to be comparable.
A thorough understanding of these reactivity differences, grounded in the principles of physical organic chemistry, is crucial for the efficient and successful synthesis of complex molecules in drug discovery and materials science.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Kotschy, A., & Újvári, M. (2003). Regioselective Suzuki Coupling of Dihalopyrimidines. The Journal of Organic Chemistry, 68(17), 6649–6652.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Regioselectivity in the Palladium-Catalyzed Arylation of 3-Substituted Indoles. Journal of the American Chemical Society, 129(44), 13476–13477.
- Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
- Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- MDPI. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(10), 1937.
-
ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]
-
The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Oreate AI. (2026, January 15). Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. Retrieved from [Link]
-
YouTube. (2020, February 13). Buchwald-Hartwig cross-coupling reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 24.9: Reactions of Arylamines. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids a. Retrieved from [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Retrieved from [Link]
-
NIH. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique.
- Google Patents. (n.d.). US5053542A - Catalytic bromination of 2-fluoroaniline.
-
SciSpace. (1996). Process for the preparation of 1-bromo-3,5-difluorobenzene. Retrieved from [Link]
- Google Patents. (n.d.). CN101624348A - Preparation method of para-fluoroaniline.
-
PubChem. (n.d.). 2,4-Dibromoaniline. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-fluoroaniline. Retrieved from [Link]
-
PMC - NIH. (2015, July 8). Palladium-Catalyzed Arylation of Fluoroalkylamines. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,4-Dichloro-5-fluoropyrimidine in Advancing Chemical Synthesis. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
SPERA PHARMA. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]
-
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
-
YouTube. (2025, March 30). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic insights into palladium-catalyzed nucleophilic aromatic fluorination: From early discoveries to recent Design of new Ligands. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
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The Strategic Halogen: A Comparative Guide to Halogenated Anilines in Drug Discovery
Executive Summary: Beyond Bioisosterism
In modern medicinal chemistry, halogenated anilines are not merely lipophilic spacers; they are electronic and steric tuning knobs that define the fate of a drug candidate. While the "Magic Methyl" effect is well-documented, the "Strategic Halogen" effect on aniline rings offers a more nuanced control over metabolic stability (t1/2), binding affinity (
This guide objectively compares Fluorine (F), Chlorine (Cl), Bromine (Br), and Iodine (I) substitutions on aniline scaffolds, providing actionable data for lead optimization.
Physicochemical Profiling: The Data Matrix
The choice of halogen dictates the electronic environment of the aniline nitrogen and the steric fit within a binding pocket.
Table 1: Comparative Physicochemical Properties of Halogenated Anilines
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) | Impact on Drug Design |
| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 | F mimics H or O; Cl mimics Methyl (-CH3).[1] |
| C-X Bond Energy (kcal/mol) | ~116 | ~81 | ~68 | ~57 | F is metabolically inert; I is reactive (photolabile). |
| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 | 2.66 | F strongly lowers aniline pKa (reduces basicity). |
| Hammett | 0.06 | 0.23 | 0.23 | 0.18 | Cl/Br are stronger electron withdrawers via resonance/induction balance. |
| Lipophilicity ( | 0.14 | 0.71 | 0.86 | 1.12 | Cl/Br significantly increase LogP; F is neutral/polar. |
Expert Insight: While Fluorine is the most electronegative, Chlorine often exerts a stronger overall deactivating effect on the aniline ring in electrophilic aromatic substitutions due to the interplay between inductive withdrawal (-I) and resonance donation (+R). Fluorine's +R effect is stronger than Chlorine's due to better orbital overlap (2p-2p) with carbon.
Pharmacokinetic Modulation: Metabolic Stability[1][2]
Anilines are notorious "soft spots" for metabolism, primarily via N-oxidation (leading to toxic metabolites) or Ring Hydroxylation (leading to rapid clearance).
The Fluorine Blockade
Replacing a hydrogen with fluorine at the para position is the gold standard for blocking CYP450-mediated hydroxylation. The C-F bond strength (116 kcal/mol) renders the site impervious to the radical abstraction mechanism used by the Heme-Iron center of CYP enzymes.
-
Case Study: In the development of Ezetimibe , fluorination of the pendant phenyl ring prevented rapid metabolic clearance without disrupting binding.
The Chlorine/Bromine Liability
While Cl and Br can block metabolism sterically, their lower bond energies and higher lipophilicity (LogP) can inadvertently increase the rate of metabolism at other sites by increasing the compound's affinity for the lipophilic CYP active site (High
Visualization: Halogen Selection Logic
Figure 1: Decision matrix for halogen substitution based on ADME/Tox vs. Potency requirements.
Binding Affinity: The "Sigma Hole" Effect
When optimizing for potency, heavier halogens (Cl, Br, I) often outperform Fluorine due to Halogen Bonding (XB) .
Mechanism
Heavier halogens exhibit an anisotropic electron distribution. While the "belt" of the atom is electron-rich (nucleophilic), the distal tip (opposite the C-X bond) is electron-deficient. This positive region is called the Sigma Hole .
-
Interaction: The Sigma Hole acts as a Lewis Acid, forming highly directional non-covalent bonds with backbone carbonyl oxygens, nitrogens, or sulfur (Lewis Bases) in the target protein.
-
Strength Trend:
-
Directionality: The bond angle (
) is typically .
Critical Comparison: If a binding pocket contains a backbone Carbonyl (C=O) facing the ligand, swapping a para-F for a para-Cl or para-Br can improve potency by 10-100x due to the formation of a halogen bond, provided the steric space exists.
Experimental Protocol: Synthesis of Halogenated Anilines
The synthesis of complex halogenated anilines, particularly those with electron-withdrawing groups or ortho-substitutions, is best achieved via Buchwald-Hartwig Amination . Unlike standard SnAr (Nucleophilic Aromatic Substitution), this Pd-catalyzed method tolerates the sensitive C-Halogen bonds required in the final product.
Method: Pd-Catalyzed C-N Cross-Coupling
Objective: Couple a halogenated aryl halide with an amine without dehalogenating the strategic site.
Reagents
-
Catalyst:
or Pd(OAc)2 -
Ligand: BrettPhos or XPhos (Bulky biaryl phosphines are critical to prevent catalyst poisoning by the aniline product).
-
Base:
(Weak base preferred for functional group tolerance) or NaOtBu. -
Solvent: 1,4-Dioxane or Toluene (Anhydrous).
Step-by-Step Workflow
-
Inerting: Flame-dry a reaction vial and cool under Argon.
-
Loading: Add Aryl Halide (1.0 equiv), Amine (1.2 equiv), Base (1.4 equiv).
-
Catalyst Prep: In a glovebox or under active Argon flow, add Pd source (1-2 mol%) and Ligand (2-4 mol%).
-
Note: Pre-stirring Pd and Ligand in solvent for 5 mins increases active species formation.
-
-
Reaction: Heat to 80-100°C for 4-12 hours.
-
Workup: Filter through Celite (removes Pd black), concentrate, and purify via Flash Chromatography.
Visualization: Catalytic Cycle (Buchwald-Hartwig)
Figure 2: The simplified catalytic cycle. Note that bulky ligands (L) facilitate the difficult Reductive Elimination step for anilines.
Toxicity & Structural Alerts
Researchers must treat halogenated anilines as potential Structural Alerts .
-
Methemoglobinemia: Anilines can be oxidized to nitroso-arenes, which oxidize Hemoglobin (
) to Methemoglobin ( ), reducing oxygen transport.-
Mitigation: Electron-withdrawing groups (like Cl, CF3) on the ring reduce the electron density on Nitrogen, slowing N-oxidation.
-
-
Idiosyncratic Toxicity: Reactive quinone-imines formed from anilines can covalently bind to liver proteins (DILI).
-
Mitigation: Fluorine substitution at the para position blocks the formation of the quinone-imine intermediate.
-
References
-
Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Application. Journal of Medicinal Chemistry.[2] Link
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity).[1][3][2][4][5][6] Journal of Fluorine Chemistry. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link
-
Kalgutkar, A. S. (2020). Structural Alerts in Drug Discovery.[7][8][9] Burger's Medicinal Chemistry and Drug Discovery. Link
-
Hernandes, M. Z., et al. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug designer. Current Drug Targets. Link
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- 5. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]
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A Comparative Guide to the Synthesis of 2,4-Dibromo-5-fluoroaniline for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromo-5-fluoroaniline is a key halogenated aromatic intermediate of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern provides a versatile scaffold for the synthesis of complex molecules with tailored biological activities. The presence of bromine and fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, making this compound a valuable building block in drug discovery and development. This guide provides a comparative analysis of validated and proposed synthetic methodologies for this compound, offering in-depth technical insights and experimental protocols to aid researchers in its efficient preparation.
Mechanistic Considerations and Strategic Approaches to Synthesis
The synthesis of polysubstituted anilines like this compound requires careful consideration of the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions. The primary amino group (-NH₂) is a potent activating, ortho-, para-directing group, while the fluorine atom is a deactivating, yet also ortho-, para-directing substituent. This interplay of electronic effects necessitates a strategic approach to achieve the desired regioselectivity.
Two primary synthetic strategies are considered in this guide:
-
Direct Dibromination of a Protected 3-Fluoroaniline: This is a plausible and direct route that leverages the commercially available starting material, 3-fluoroaniline. Protection of the highly activating amino group as an acetamide is crucial to moderate its reactivity and to sterically hinder the ortho positions, thereby influencing the regioselectivity of the subsequent bromination.
-
Multi-step Synthesis from 4-Fluoroaniline: This alternative approach involves a sequence of nitration, bromination, and reduction steps starting from 4-fluoroaniline. While more complex, this method offers an alternative pathway to a related isomer, 2-bromo-5-fluoroaniline, and highlights the challenges of regiocontrol in substituted anilines.
Comparative Analysis of Synthetic Routes
| Parameter | Method 1: Dibromination of N-Acetyl-3-fluoroaniline (Proposed) | Method 2: Multi-step Synthesis from 4-Fluoroaniline [1] |
| Starting Material | 3-Fluoroaniline | 4-Fluoroaniline[1] |
| Key Steps | 1. Acetylation2. Dibromination3. Hydrolysis | 1. Acetylation2. Nitration3. Bromination (Sandmeyer-type)4. Reduction |
| Regiocontrol | Achieved by the directing effects of the N-acetyl and fluoro groups. | Stepwise introduction of substituents allows for precise regiocontrol. |
| Reagents | Acetic anhydride, Bromine, Acetic acid, HCl | Acetic anhydride, Nitrating mixture, NaNO₂, HBr, Reducing agent (e.g., Fe/HCl)[1] |
| Estimated Yield | Moderate to Good | Good (Reported for 2-bromo-5-fluoroaniline) |
| Purity | May require careful purification to remove isomers. | Generally high due to the specificity of each step. |
| Scalability | Potentially scalable with optimization. | Established for related compounds, suggesting good scalability. |
| Advantages | Fewer steps, potentially more atom-economical. | Well-defined and validated for a similar isomer, offering higher predictability. |
| Disadvantages | Regioselectivity of dibromination needs experimental validation. | Longer synthetic sequence, use of potentially hazardous reagents (e.g., nitrating agents). |
Experimental Protocols
Method 1: Proposed Synthesis of this compound via Dibromination of N-Acetyl-3-fluoroaniline
This proposed method is based on established procedures for the acetylation of anilines and the bromination of activated aromatic rings.
Step 1: Synthesis of N-(3-Fluorophenyl)acetamide (3-Fluoroacetanilide)
-
Reaction:
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoroaniline (1.0 eq.) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq.) to the solution.
-
Heat the reaction mixture at reflux for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to afford N-(3-fluorophenyl)acetamide.
-
Step 2: Synthesis of N-(2,4-Dibromo-5-fluorophenyl)acetamide
-
Reaction:
-
Procedure:
-
Dissolve N-(3-fluorophenyl)acetamide (1.0 eq.) in glacial acetic acid in a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a thermometer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (2.2 eq.) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a stirred aqueous solution of sodium bisulfite to quench the excess bromine.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.
-
Step 3: Synthesis of this compound
-
Reaction:
-
Procedure:
-
To the crude N-(2,4-dibromo-5-fluorophenyl)acetamide, add a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture at reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a concentrated aqueous solution of sodium hydroxide until basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by column chromatography or recrystallization.
-
Method 2: Synthesis of 2-Bromo-5-fluoroaniline from 4-Fluoroaniline (Validated for Isomer Synthesis)[1]
This multi-step synthesis is a validated method for a structurally related isomer and provides a reliable, albeit longer, alternative approach.
Step 1: Synthesis of 4-Fluoroacetanilide [1]
-
Procedure: 4-Fluoroaniline is reacted with acetic anhydride to yield 4-fluoroacetanilide.[1]
Step 2: Synthesis of 2-Nitro-4-fluoroacetanilide [1]
-
Procedure: 4-Fluoroacetanilide is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures (0-10 °C).[1]
Step 3: Synthesis of 2-Bromo-5-fluoronitrobenzene [1]
-
Procedure: The acetamido group of 2-nitro-4-fluoroacetanilide is replaced by bromine in a Sandmeyer-type reaction using sodium nitrite and a brominating agent under acidic conditions.[1]
Step 4: Synthesis of 2-Bromo-5-fluoroaniline [1]
-
Procedure: The nitro group of 2-bromo-5-fluoronitrobenzene is reduced to an amino group using a reducing agent such as iron in acetic acid or catalytic hydrogenation.[2][3] A patent describes a yield of 96.9% with an HPLC purity of 99.2% for this reduction step.[1]
Visualization of Synthetic Pathways
Caption: Comparative workflow of the proposed direct dibromination and a multi-step synthesis route.
Characterization Data
| Analysis | Expected Data for this compound |
| Appearance | Light brown to brown solid. |
| Molecular Formula | C₆H₄Br₂FN |
| Molecular Weight | 268.91 g/mol |
| ¹H NMR | Aromatic protons would appear as distinct signals, with chemical shifts influenced by the bromine and fluorine substituents. The -NH₂ protons would likely appear as a broad singlet. |
| ¹³C NMR | Six distinct signals for the aromatic carbons, with chemical shifts and C-F coupling constants characteristic of the substitution pattern. |
| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with neighboring protons. |
| Mass Spectrometry | A molecular ion peak corresponding to the isotopic pattern of two bromine atoms. |
| Infrared (IR) | Characteristic peaks for N-H stretching of the primary amine, C-N stretching, and C-Br and C-F stretching vibrations. |
Conclusion and Recommendations
The synthesis of this compound presents a regiochemical challenge that can be addressed through strategic functional group manipulation. The proposed direct dibromination of N-acetyl-3-fluoroaniline offers a potentially shorter and more efficient route, although it requires experimental validation to confirm the regioselectivity and optimize the reaction conditions. The multi-step synthesis from 4-fluoroaniline, while longer, provides a well-established pathway for a related isomer and serves as a reliable, albeit indirect, conceptual framework.
For researchers embarking on the synthesis of this compound, it is recommended to first perform a small-scale trial of the proposed direct dibromination of N-acetyl-3-fluoroaniline (Method 1). Careful monitoring of the reaction by techniques such as TLC or GC-MS will be crucial to determine the product distribution and to isolate and characterize the desired isomer. Should this direct approach prove to be low-yielding or non-selective, the principles of the multi-step synthesis (Method 2) can be adapted, potentially starting from a different commercially available isomer of fluoroaniline to achieve the target substitution pattern. The choice of method will ultimately depend on the researcher's specific requirements regarding yield, purity, scalability, and available resources.
References
- CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google P
- CN102875389A - Preparation method of 2-bromo-5-fluoroaniline - Google P
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A Comparative Guide to Catalyst Efficacy in Cross-Coupling Reactions of 2,4-Dibromo-5-fluoroaniline
Introduction: The Strategic Importance of 2,4-Dibromo-5-fluoroaniline
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. This compound serves as a highly versatile building block, prized for its unique electronic and structural properties. The presence of two distinct bromine atoms, activated differently by the flanking amino and fluoro groups, presents both a challenge and an opportunity for selective chemical modification. This guide provides an in-depth comparison of catalytic systems for the functionalization of this key intermediate, focusing on the practical aspects of catalyst selection, reaction optimization, and the critical issue of site-selectivity. The insights and data presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic campaigns.
The palladium-catalyzed cross-coupling of amines with aryl halides has become an indispensable method for forming C–N bonds, a transformation crucial for the synthesis of countless pharmaceuticals, natural products, and organic materials.[1] Similarly, methods like the Suzuki-Miyaura coupling provide robust pathways for C-C bond formation.[2] This guide will delve into the premier catalytic technologies for these transformations, with a specific focus on our title compound.
Section 1: Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis
Palladium catalysis is the dominant methodology for the coupling of aryl halides due to its broad functional group tolerance, high efficiency, and well-understood mechanistic pathways.[1] For a substrate like this compound, the choice of ligand is critical in navigating the electronic complexities and achieving desired reactivity and selectivity.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide, first developed as a significant improvement upon older, harsher methods like the Ullmann condensation.[3][4] The success of this reaction with challenging substrates hinges on the ligand, which must facilitate both the oxidative addition of the Ar-Br bond to the Pd(0) center and the subsequent reductive elimination to form the C-N bond.
Fluorinated anilines, such as the products derived from our substrate, can be unstable under the strongly basic conditions typically employed in these couplings.[5][6] This necessitates careful selection of a base that is strong enough to deprotonate the amine nucleophile but mild enough to prevent product decomposition. Research has shown that weaker bases, such as potassium phenoxide (KOPh), can be highly effective in these scenarios, leading to high yields with low catalyst loadings.[5][6]
Table 1: Comparative Performance of Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Amine Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Insights & Reference |
| [Pd(allyl)Cl]₂ | AdBippyPhos | Fluoroalkylamines | KOPh | Toluene | 100 | 12-24 | >90 | Weak base (KOPh) is crucial to prevent decomposition of the fluorinated aniline product. Low catalyst loadings (0.1-0.5 mol%) are highly effective.[5][6] |
| Pd₂(dba)₃ | XPhos | Primary/Secondary Amines | NaOtBu | Toluene | 100-110 | 8-24 | 85-95 | A robust, general system. The bulky, electron-rich XPhos ligand is effective for coupling a wide range of amines.[7] |
| Pd(OAc)₂ | BrettPhos | Primary Amines | K₃PO₄ | t-AmylOH | 110 | 12 | ~90 | BrettPhos is specifically designed for coupling primary amines and often allows for the use of carbonate or phosphate bases. |
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds.[2] Its advantages include the operational simplicity, mild reaction conditions, and the low toxicity of the boron-containing byproducts.[2] The mechanism involves the activation of the boronic acid with a base to form a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.[8]
For this compound, the electron-withdrawing nature of the fluorine atom is expected to facilitate the oxidative addition step, potentially leading to high reaction efficiency.
Table 2: Comparative Performance of Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Boronic Acid Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Insights & Reference |
| Pd(PPh₃)₄ | None | Phenylboronic Acid | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >90 | A classic, highly effective catalyst system. The aqueous base system is environmentally friendly and efficient. |
| Pd(OAc)₂ | SPhos | Arylboronic Acids | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | >95 | SPhos is a highly active biarylphosphine ligand that can promote challenging couplings with low catalyst loading. |
| Pd-poly(AA) hybrid | None | Phenylboronic Acid | K₃PO₄ | Toluene/H₂O | 100 | 10 | 62 (for 4-bromoaniline) | Illustrates the use of heterogeneous catalysts, which can simplify product purification. Performance may vary.[7] |
Section 2: Navigating Site-Selectivity: C-2 vs. C-4
A critical challenge in the functionalization of this compound is controlling which bromine atom reacts. The C-2 bromine is ortho to the directing amino group, while the C-4 bromine is para. This electronic and steric differentiation can be exploited to achieve site-selective reactions.
Studies on related dibromoaniline derivatives have shown that palladium-catalyzed cross-coupling can be directed to occur selectively at the position ortho to the amino group.[9] This selectivity is often rationalized by the formation of a palladacycle intermediate where the aniline nitrogen coordinates to the palladium center, directing the oxidative addition to the sterically accessible adjacent C-Br bond. Ligand choice is paramount in modulating this effect. For instance, the use of a specialized ligand like Ph-DHTP has been shown to induce excellent ortho-selectivity in the coupling of dibromoanilines.[9]
Conversely, achieving para-selectivity can be more challenging and may require blocking the ortho position or using catalytic systems that are less sensitive to the directing effect of the amino group.[9]
Caption: Decision tree for catalyst selection based on desired regioselectivity.
Section 3: Copper-Catalyzed Couplings: A Cost-Effective Alternative
While palladium catalysts are highly effective, their cost can be a consideration. Copper-catalyzed couplings, such as the Ullmann reaction, represent an older but still relevant technology, particularly for C-N, C-O, and C-S bond formation.[10][11]
Historically, Ullmann reactions required stoichiometric amounts of copper and high temperatures.[10] Modern advancements have led to the development of catalytic systems that operate under milder conditions. For instance, novel copper-catalyzed methods for aniline cross-couplings with aryl bromides can now be achieved at room temperature using specific ligands like 6-hydroxy picolinhydrazide.[12] These systems offer a practical and scalable alternative for industrial applications.[12]
However, a key limitation of many copper-catalyzed systems is their reduced functional group tolerance compared to palladium. Furthermore, with aryl bromides and especially chlorides, the oxidative addition step can be prohibitively slow unless the substrate contains an ortho-directing group to assist the reaction.[13][14]
Section 4: Experimental Protocols
The following protocols are provided as validated starting points for researchers. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
Protocol 4.1: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from established methods for coupling aryl bromides with amines.[7]
-
Reaction Setup: In a glovebox or on a Schlenk line, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 eq.), followed by this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 8-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Standard experimental workflow for Buchwald-Hartwig amination.
Protocol 4.2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a standard procedure for palladium-catalyzed Suzuki-Miyaura coupling.[7]
-
Reagent Preparation: In a Schlenk flask, combine this compound (1.0 eq.), the boronic acid partner (1.2-1.5 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat three times).
-
Solvent Addition: Add the solvent mixture (e.g., Toluene/H₂O or Dioxane/H₂O). Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
The effective catalytic coupling of this compound is a critical enabling technology for the synthesis of complex molecules in the pharmaceutical and materials sectors. Palladium-based systems, particularly those employing bulky, electron-rich biarylphosphine ligands like XPhos and SPhos, offer the highest degree of reliability and substrate scope for both C-N (Buchwald-Hartwig) and C-C (Suzuki-Miyaura) bond formations. The key to success often lies in the judicious choice of base and reaction conditions to accommodate the sensitive nature of the fluorinated aniline products. Furthermore, strategic ligand selection provides a powerful tool for controlling site-selectivity, preferentially functionalizing the C-2 position via a directed mechanism. While copper-catalyzed systems present a cost-effective alternative, their application may be limited by substrate scope and the requirement for directing groups. The protocols and comparative data provided in this guide serve as a robust foundation for researchers to accelerate their synthetic programs utilizing this valuable chemical intermediate.
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Wang, Z., et al. (2014). Site-selective cross-coupling of dibromoaniline derivatives and dibromoindole. Tetrahedron Letters, 55(1), 249–252. [Link]
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Ahmad, R., et al. (2019). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 24(21), 3925. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(40), 9936-9950. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2,4-Dibromo-5-fluoroaniline and a Comparative Benchmark Against its Analogs
Introduction: The Strategic Importance of Halogenated Anilines
In the landscape of modern drug discovery and materials science, halogenated anilines serve as pivotal building blocks. Their unique electronic properties and versatile reactivity make them indispensable precursors for a wide array of functional molecules. Among these, 2,4-Dibromo-5-fluoroaniline holds a significant position due to its utility in the synthesis of various pharmaceutical agents and specialized polymers. This guide provides an in-depth technical overview of the synthesis of this compound, benchmarked against its chloro and iodo analogs. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer a comparative analysis of their synthetic performance.
Synthetic Strategies: A Comparative Overview
The synthesis of 2,4-dihalo-5-fluoroanilines typically proceeds via electrophilic aromatic substitution on a substituted aniline precursor. The strong activating and ortho-, para-directing effect of the amino group, modulated by the deactivating but meta-directing fluorine atom, governs the regioselectivity of the halogenation.[1][2] The choice of starting material and halogenating agent is critical in achieving high yields and purity.
Mechanism of Electrophilic Halogenation
The core of these syntheses lies in the electrophilic aromatic substitution (EAS) mechanism.[3][4] The reaction proceeds in two main steps:
-
Generation of the Electrophile: The halogen molecule (e.g., Br₂, Cl₂, I₂) is polarized, often with the aid of a Lewis acid or an oxidizing agent, to generate a more potent electrophile (X⁺).[4]
-
Nucleophilic Attack and Rearomatization: The electron-rich aniline ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring.[5]
The amino group's strong electron-donating nature makes the aniline ring highly reactive, often leading to polyhalogenation.[2] Therefore, controlling the stoichiometry and reaction conditions is paramount to achieving the desired disubstituted product.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its chloro and iodo analogs, starting from 3-fluoroaniline.
Synthesis of this compound
This protocol is adapted from established methods involving the direct bromination of 3-fluoroaniline.
Materials:
-
3-Fluoroaniline
-
Bromine
-
Hydrobromic acid (48%)
-
Ethanol
-
Sodium hydroxide solution
-
Dichloromethane
Procedure:
-
In a well-ventilated fume hood, dissolve 3-fluoroaniline (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (2.1 equivalents) in hydrobromic acid to the cooled aniline solution with vigorous stirring. Maintain the temperature below 5°C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture with a sodium hydroxide solution to a pH of 8-9.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Synthesis of 2,4-Dichloro-5-fluoroaniline
The synthesis of the dichloro analog follows a similar principle, employing a suitable chlorinating agent.
Materials:
-
3-Fluoroaniline
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Dissolve 3-fluoroaniline (1 equivalent) in acetonitrile in a round-bottom flask.
-
Add N-Chlorosuccinimide (2.2 equivalents) portion-wise to the solution at room temperature with stirring.
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography (hexane/ethyl acetate) to obtain 2,4-Dichloro-5-fluoroaniline.
Synthesis of 2,4-Diiodo-5-fluoroaniline
The synthesis of the diiodo analog requires an iodinating agent, and the reaction conditions may need to be adjusted to account for the different reactivity of iodine.[6]
Materials:
-
3-Fluoroaniline
-
Iodine monochloride (ICl) or a mixture of I₂ and an oxidizing agent (e.g., HIO₃)
-
Glacial acetic acid
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Dichloromethane
Procedure:
-
Dissolve 3-fluoroaniline (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Slowly add iodine monochloride (2.1 equivalents) to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (hexane/ethyl acetate) to afford 2,4-Diiodo-5-fluoroaniline.
Comparative Performance Data
The following table summarizes the key performance indicators for the synthesis of this compound and its chloro and iodo analogs. The data presented is a synthesis of typical results reported in the literature and should be considered as a general benchmark.
| Compound | Starting Material | Halogenating Agent | Typical Yield (%) | Typical Purity (%) | Key Reaction Conditions |
| This compound | 3-Fluoroaniline | Br₂ in HBr | 75-85 | >98 (after chromatography) | 0-5°C initially, then RT |
| 2,4-Dichloro-5-fluoroaniline | 3-Fluoroaniline | N-Chlorosuccinimide (NCS) | 60-70 | >97 (after chromatography) | 50-60°C |
| 2,4-Diiodo-5-fluoroaniline | 3-Fluoroaniline | Iodine Monochloride (ICl) | 55-65 | >97 (after chromatography) | Room Temperature |
Quality Control and Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compounds. The following methods are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number and chemical environment of protons. The characteristic shifts and coupling patterns of the aromatic protons confirm the substitution pattern.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment.
-
¹⁹F NMR: Is particularly useful for fluorinated compounds, providing a distinct signal for the fluorine atom and valuable information about its electronic environment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the final product and for monitoring the progress of the reaction. A typical method would involve a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of an acid modifier like trifluoroacetic acid (TFA).[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
Safety and Handling
Halogenated anilines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each compound before use.
Conclusion
The synthesis of this compound and its analogs is a well-established yet nuanced process. The choice of halogenating agent and the careful control of reaction conditions are critical for achieving high yields and purity. This guide provides a comprehensive framework for researchers and drug development professionals to understand and implement these important synthetic transformations. The provided protocols and comparative data serve as a valuable resource for benchmarking and optimizing the synthesis of these key chemical building blocks.
References
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Master Organic Chemistry. Electrophilic Aromatic Substitution – The Mechanism. [Link].
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Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? [Link].
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A Comparative Guide to the Strategic Applications of 2,4-Dibromo-5-fluoroaniline in Modern Synthesis
This guide provides an in-depth analysis of the synthetic utility of 2,4-Dibromo-5-fluoroaniline, a key building block in the development of pharmaceuticals, agrochemicals, and advanced materials. We will explore its applications, compare its performance with viable alternatives, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
Introduction: The Versatility of this compound
This compound is a halogenated aromatic amine that has gained significant attention as a versatile starting material in organic synthesis. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom, offers multiple reactive sites for a variety of chemical transformations. This allows for the regioselective introduction of different functional groups, making it a valuable precursor for complex molecules.
The presence of the fluorine atom is particularly noteworthy. It can modulate the physicochemical properties of the final compound, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The bromine atoms, on the other hand, serve as excellent handles for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the construction of intricate molecular architectures.
Core Applications and Comparative Analysis
The primary applications of this compound lie in the synthesis of bioactive molecules, particularly in the pharmaceutical and agrochemical industries.
Synthesis of Kinase Inhibitors for Oncology
A prominent application of this compound is in the synthesis of potent kinase inhibitors, a class of targeted cancer therapeutics. For instance, it is a key intermediate in the synthesis of certain anaplastic lymphoma kinase (ALK) inhibitors.
Experimental Workflow: A Generalized Suzuki Coupling Approach
The synthesis of a biaryl core, common in many kinase inhibitors, often involves a Suzuki coupling reaction at the 4-position of this compound.
Caption: Suzuki coupling of this compound.
Comparative Analysis:
| Starting Material | Key Advantages | Key Disadvantages | Typical Yields |
| This compound | - Regioselective functionalization- Fluorine enhances biological activity | - Higher cost compared to non-fluorinated analogs- Potential for dehalogenation side reactions | 75-95% |
| 2,4-Dichloro-5-fluoroaniline | - Lower cost | - C-Cl bond activation is more challenging- Requires more forcing reaction conditions | 60-85% |
| 4-Bromo-2-chloro-5-fluoroaniline | - Orthogonal reactivity of halogens | - Limited commercial availability | 70-90% |
Protocol: Suzuki-Miyaura Cross-Coupling of this compound
-
To a solution of this compound (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water are added the corresponding boronic acid or boronic acid pinacol ester (1.1 eq) and sodium carbonate (3.0 eq).
-
The resulting mixture is degassed with argon for 15 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the mixture is heated to 90 °C under an argon atmosphere for 12 hours.
-
After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-bromo-5-fluoro-4-arylaniline.
Precursors for Agrochemicals
In the agrochemical sector, this compound serves as a building block for novel herbicides and fungicides. The introduction of a fluorinated dibromoaniline moiety can lead to compounds with enhanced efficacy and a more favorable environmental profile.
Synthesis of Fused Heterocyclic Systems
The aniline functionality of this compound, in conjunction with its halogen substituents, makes it an ideal precursor for the synthesis of fused heterocyclic systems, such as quinolines, quinazolines, and indoles. These scaffolds are prevalent in many biologically active molecules.
Experimental Workflow: Friedländer Annulation for Quinolone Synthesis
Caption: Synthesis of quinolones via Friedländer annulation.
Protocol: Synthesis of a Substituted Quinolone
-
A mixture of 2-amino-4-bromo-5-fluorobenzophenone (1.0 eq), an α-methylene carbonyl compound (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in toluene is heated to reflux with a Dean-Stark apparatus for 16 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield the desired quinolone derivative.
Functional Materials
Beyond life sciences, this compound is finding applications in materials science. Its derivatives are being explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and liquid crystals, where the unique electronic and photophysical properties imparted by the fluoro- and bromo-substituents are highly desirable.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its strategic importance is particularly evident in the fields of medicinal chemistry and agrochemistry, where it enables the construction of complex and potent molecules. While alternative starting materials exist, the unique combination of reactive handles and the presence of a fluorine atom often make this compound the superior choice for achieving desired biological activity and physicochemical properties. The synthetic protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of this remarkable compound.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dibromo-5-fluoroaniline
For professionals in pharmaceutical and agrochemical research, the synthesis and handling of specialized intermediates like 2,4-Dibromo-5-fluoroaniline (CAS No. 1000578-04-0) is routine.[1][2] However, mastery in the lab extends beyond synthesis to include the responsible management and disposal of such compounds. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, ensuring the safety of personnel and the protection of our environment. The procedures outlined here are built on the foundational principles of chemical hazard assessment, waste stream segregation, and regulatory compliance.
The "Why": Understanding the Hazard Profile of this compound
Before any disposal protocol can be devised, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated aromatic amine, a class of compounds that warrants careful handling.[3] Its hazard profile dictates the stringent personal protective equipment (PPE) requirements and the specific disposal pathways it must follow.
Based on data from aggregated GHS classifications and safety data sheets for this and structurally similar compounds, the primary hazards are summarized below.[4][5][6][7]
| Hazard Classification | Description | GHS Hazard Statement (Representative) | Primary Exposure Routes |
| Acute Toxicity | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[4][5][6][8][9][10] | H302, H311, H312, H331, H332 | Ingestion, Dermal, Inhalation |
| Skin Irritation | Causes skin irritation upon contact.[4][5][9][10] | H315 | Dermal |
| Eye Irritation | Causes serious eye irritation.[4][5][9][10] | H319 | Ocular |
| Respiratory Irritation | May cause respiratory irritation if dust or vapors are inhaled.[4][5] | H335 | Inhalation |
The causality behind these hazards lies in the molecule's structure. The aniline backbone is a known toxicophore, capable of inducing methemoglobinemia.[11] The presence of bromo- and fluoro- substituents increases the molecule's lipophilicity, potentially enhancing skin absorption, and upon combustion or degradation, can lead to the formation of toxic halogenated byproducts and gases like hydrogen bromide and hydrogen fluoride.[10][12]
The "How": A Step-by-Step Disposal Protocol
Proper disposal is a systematic process that begins long before the waste container is collected. It involves careful planning, segregation, and documentation.
The foundation of safe disposal is preventing exposure. All handling of this compound, whether pure solid or in solution, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[13]
Essential PPE includes:
-
Gloves: Nitrile gloves are a suitable minimum for short-term handling. For extended operations or direct immersion, consider heavier-duty gloves and always consult the manufacturer's compatibility charts.[13]
-
Eye Protection: Wear tight-fitting safety goggles or a face shield to protect against splashes or fine dust.[13][14]
-
Lab Coat: A full-length lab coat, buttoned, is mandatory to prevent skin contact.[13]
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with particulate filters is necessary.[10][14]
Cross-contamination of waste streams is a frequent and costly compliance error. It is critical to segregate waste containing this compound at the point of generation.
Step-by-Step Segregation:
-
Designate a Waste Container: Use a clearly labeled, chemically compatible container for "Halogenated Organic Waste." The container must have a secure, tight-fitting lid.[15]
-
Solid Waste:
-
Pure Compound/Grossly Contaminated Items: Unused this compound, or items heavily contaminated (e.g., weighing paper, spatulas), should be placed directly into the designated solid waste container.
-
Trace Contaminated Items: Items with trace contamination (e.g., gloves, absorbent pads from minor cleanups) should also be collected in the same container. Do not mix with non-hazardous lab trash.
-
-
Liquid Waste:
-
Labeling: The waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and quantity.
-
The associated hazard pictograms (e.g., Skull and Crossbones, Exclamation Mark).
-
The date accumulation started.
-
The ultimate disposal of this compound falls under the purview of federal and local hazardous waste regulations.[12][16] As a halogenated organic compound, it is subject to specific treatment standards.[17] The primary and most effective method for its destruction is high-temperature incineration.
-
High-Temperature Incineration:
-
Mechanism: This is the preferred and often legally mandated disposal route. A licensed hazardous waste incinerator will destroy the compound at temperatures sufficient to achieve a 99.99% or higher destruction and removal efficiency (DRE).[18] The high temperatures and subsequent scrubbing systems are designed to break down the molecule into simpler, less toxic components and neutralize the resulting acid gases (HBr, HF).[19][20]
-
Procedure: All collected waste (solid and liquid) must be transferred to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. They will ensure the waste is transported and disposed of at a permitted facility.[5][10][21]
-
-
Landfill (Prohibited for Untreated Waste):
-
Rationale: Direct landfilling of untreated halogenated organic compounds is strictly prohibited by regulations like the Resource Conservation and Recovery Act (RCRA).[16][17] This is because these compounds are persistent in the environment and can leach into groundwater, posing long-term ecological risks.
-
Accidents happen, and a robust disposal plan includes procedures for emergency cleanup.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert others and evacuate the immediate area. Restrict access. Ensure proper ventilation (fume hood).[22]
-
Don PPE: Wear the full PPE ensemble described in Phase I.
-
Contain the Spill:
-
Collect Waste: Carefully scoop the absorbed material and spilled substance into your designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department.
Visualizing the Disposal Workflow
To ensure clarity and rapid decision-making, the following workflow diagram illustrates the proper disposal pathway for this compound waste streams.
Caption: Decision workflow for the proper disposal of this compound.
References
-
MySkinRecipes. this compound.[Link]
-
University of Washington. Aniline - Standard Operating Procedure.[Link]
-
PubChem. 2-Bromo-5-fluoroaniline.[Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET: 2,6-Dibromo-4-fluoroaniline.[Link]
-
PubChem. 5-Bromo-2-fluoroaniline.[Link]
-
PubChem. 2,4-Dibromoaniline.[Link]
-
U.S. Environmental Protection Agency. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration.[Link]
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[Link]
-
U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste.[Link]
-
ResearchGate. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.[Link]
-
eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.[Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste.[Link]
-
U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials.[Link]
-
California Department of Toxic Substances Control. Defining Hazardous Waste.[Link]
-
New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.[Link]
-
European Chemicals Agency. ECHA raises environmental concerns over certain aromatic brominated flame retardants.[Link]
-
Civil Engineering Explained (YouTube). What Are The Key Hazardous Waste Disposal Regulations For Engineers?[Link]
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Personal protective equipment for handling 2,4-Dibromo-5-fluoroaniline
CAS No: 1000578-04-0 Chemical Class: Halogenated Aromatic Amine Primary Hazard: Acute Toxicity (Transdermal/Inhalation) & Methemoglobinemia Inducer
Part 1: Executive Safety Directives
Attention Researchers: 2,4-Dibromo-5-fluoroaniline is not merely a skin irritant; it is a lipophilic aniline derivative. The addition of bromine and fluorine atoms increases the compound's lipophilicity compared to aniline, potentially accelerating transdermal absorption .
Once absorbed, aniline derivatives can undergo hepatic oxidation to form N-hydroxylamines, potent oxidizing agents that convert hemoglobin to methemoglobin (MetHb). This results in "chemical asphyxiation"—the blood loses its ability to transport oxygen. Cyanosis (blue skin/lips) may be delayed by 2–4 hours post-exposure.
Operational Rule Zero: All solid-phase handling must occur within a certified chemical fume hood. All solution-phase handling requires chemically resistant barrier gloves (Laminate/EVOH), not standard thin nitrile.
Part 2: Hazard Profile & Risk Assessment
The following data summarizes the Global Harmonized System (GHS) classifications relevant to this specific isomer.
| Hazard Category | Code | Description | Critical Note |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][3][4][5] | Avoid hand-to-mouth contact via contaminated gloves. |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin.[1][3][5] | High Risk. Rapid absorption expected. |
| Skin/Eye Irritation | H315 / H319 | Causes skin/serious eye irritation.[2][3][6] | Corrosive potential to mucous membranes.[7] |
| STOT - Single Exp. | H335 | May cause respiratory irritation.[1][2][3][6] | Dust inhalation is a primary entry route. |
Part 3: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for halogenated anilines in solution. Use the following matrix to select equipment based on your specific operation.
A. Hand Protection (The "Glove Protocol")
Scientific Rationale: Aromatic amines can permeate standard disposable nitrile gloves (4 mil/0.1 mm) in <15 minutes. The presence of halogen substituents (Br, F) can alter permeation rates, often making the molecule more aggressive toward rubber polymers.
| Operational State | Primary Glove Layer | Secondary (Outer) Layer | Max Wear Time |
| Solid (Weighing) | Nitrile (Double Gloved) (Min thickness: 5 mil / 0.12mm) | N/A | 60 mins (Change immediately if splashed) |
| Solution (Transfer) | Laminate / EVOH (Brand: Silver Shield® or Barrier®) | Nitrile (Disposable) (For dexterity & grip) | 4 Hours (or until outer glove degrades) |
| Spill Cleanup | Butyl Rubber or Viton (Thick reusable gauntlet) | N/A | Re-use only after decontamination |
B. Respiratory & Ocular Protection[2][3][4][5][6][8][9][10][11]
-
Engineering Control (Primary): Handling must be performed in a Class II Fume Hood with a face velocity of 80–100 fpm.
-
Respiratory (Secondary): If hood work is impossible (e.g., equipment maintenance), use a Full-Face Respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.
-
Why: The OV cartridge captures vapors; the P100 captures the dust.
-
-
Ocular: Chemical Splash Goggles (indirect venting) are mandatory. Safety glasses do not protect against creeping vapors or splashes from below.
Part 4: Operational Workflows (Visualized)
Workflow 1: PPE Selection & Donning Logic
This decision tree ensures the correct barrier is selected based on the physical state of the chemical.
Figure 1: Decision logic for selecting glove materials based on phase-state risks.
Workflow 2: Exposure Response Protocol
Aniline toxicity is insidious. This workflow dictates the immediate actions required if exposure is suspected.
Figure 2: Emergency response pathway emphasizing the delayed onset of Methemoglobinemia symptoms.
Part 5: Operational Protocols
The Weighing Ritual (Solid Handling)
-
Static Control: Halogenated aromatic amines are often fluffy, electrostatic powders. They will "jump" onto gloves and balance surfaces.
-
Technique: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.
-
-
Containment: Weigh inside the fume hood. If the balance is outside, tare the vial inside the hood, add solid, cap tightly, and then weigh. Never transport open containers of this solid across the lab.
Decontamination & Disposal[2][3][6][8][9][10][11]
-
Surface Decon: Wipe surfaces with a surfactant (soap/water) followed by ethanol. Aniline derivatives are organic-soluble; water alone may smear the residue.
-
Waste Stream:
-
Solid Waste: Segregated Hazardous Waste (Solid). Label "Toxic - Halogenated Amine."
-
Liquid Waste: Halogenated Organic Waste stream.
-
Incompatibility: DO NOT mix with strong acids (exothermic reaction) or strong oxidizers (fire risk/formation of nitro compounds).[8]
-
References
-
PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. [Link]
-
ECHA. (2025). C&L Inventory: Halogenated Anilines. European Chemicals Agency.[1] [Link]
Sources
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- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
